1,4-Bis(4-bromophenyl)-1,4-butanedione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,4-bis(4-bromophenyl)butane-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2O2/c17-13-5-1-11(2-6-13)15(19)9-10-16(20)12-3-7-14(18)8-4-12/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJRFGKKQMVGPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)C2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276973 | |
| Record name | 1,4-Bis(4-bromophenyl)-1,4-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2461-83-8 | |
| Record name | NSC222 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Bis(4-bromophenyl)-1,4-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 1,4-Bis(4-bromophenyl)-1,4-butanedione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1,4-Bis(4-bromophenyl)-1,4-butanedione. The information is intended to support research and development activities where this compound may be of interest.
Core Chemical Properties
This compound is a symmetrical diaryl diketone. Its structure, featuring two bromophenyl groups attached to a butanedione linker, makes it a potentially useful building block in organic synthesis, materials science, and medicinal chemistry.
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂Br₂O₂ | PubChem[1] |
| Molecular Weight | 396.07 g/mol | PubChem[1] |
| CAS Number | 2461-83-8 | PubChem[1] |
| IUPAC Name | 1,4-bis(4-bromophenyl)butane-1,4-dione | PubChem[1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis
The primary synthetic route to this compound is the Friedel-Crafts acylation of bromobenzene with succinyl chloride. This reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to facilitate the electrophilic aromatic substitution.
Experimental Protocol: Friedel-Crafts Acylation
The following is a general procedure based on standard Friedel-Crafts acylation reactions.[2][3] Note: This is a generalized protocol and may require optimization.
Materials:
-
Bromobenzene
-
Succinyl chloride
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Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
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Ice
-
Water
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2M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride and anhydrous dichloromethane.
-
Slowly add bromobenzene to the stirred suspension.
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In a separate dropping funnel, dissolve succinyl chloride in anhydrous dichloromethane.
-
Add the succinyl chloride solution dropwise to the reaction mixture. The reaction is exothermic and may evolve HCl gas, which should be appropriately trapped.
-
After the addition is complete, heat the reaction mixture to reflux for a specified time to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and then slowly pour it onto a mixture of crushed ice and water to quench the reaction and decompose the aluminum chloride complex.[2]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, 2M NaOH solution, and finally with a saturated NaCl solution.[2]
-
Dry the organic layer over an anhydrous drying agent (e.g., CaCl₂ or MgSO₄).
-
Filter the solution to remove the drying agent.
-
Remove the solvent (dichloromethane) using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized this compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the bromophenyl rings and the methylene protons of the butane-1,4-dione backbone.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the methylene carbons. The number of signals will reflect the symmetry of the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching of the ketone functional groups, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will correspond to C-H and C-Br stretching and aromatic C=C bending vibrations.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Potential Applications and Reactivity
While specific applications for this compound are not extensively documented in the available literature, its structure suggests potential utility in several areas:
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Organic Synthesis: The diketone functionality allows for a variety of chemical transformations, making it a potential precursor for the synthesis of more complex molecules, including heterocycles and polymers.
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Materials Science: The presence of two aromatic rings and the rigid butanedione linker could be exploited in the design of novel organic materials, such as liquid crystals or polymers with specific electronic or photophysical properties.
-
Medicinal Chemistry: The 1,4-dicarbonyl motif is present in some biologically active compounds. This molecule could serve as a scaffold for the development of new therapeutic agents.
The reactivity of this compound is primarily governed by the ketone functional groups and the brominated aromatic rings. The ketones can undergo nucleophilic addition and condensation reactions, while the bromine atoms can be substituted via various cross-coupling reactions.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and purification of this compound via the Friedel-Crafts acylation reaction.
Caption: Synthesis and purification workflow for this compound.
References
"1,4-Bis(4-bromophenyl)-1,4-butanedione" IUPAC name
An In-depth Technical Guide to 1,4-Bis(4-bromophenyl)-1,4-butanedione
IUPAC Name
The correct IUPAC name for the compound is 1,4-bis(4-bromophenyl)butane-1,4-dione [1].
Chemical and Physical Properties
The following table summarizes the key computed and experimental properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂Br₂O₂ | PubChem[1] |
| Molecular Weight | 396.08 g/mol | PubChem[1], SpectraBase[2] |
| Exact Mass | 393.92040 g/mol | PubChem[1], SpectraBase[2] |
| CAS Number | 2461-83-8 | PubChem[1] |
| InChIKey | VOJRFGKKQMVGPH-UHFFFAOYSA-N | PubChem[1], SpectraBase[2] |
| SMILES | C(C(=O)C1=CC=C(C=C1)Br)CC(=O)C1=CC=C(C=C1)Br | PubChem[1], SpectraBase[2] |
| Physical Form | Solid | Sigma-Aldrich (for a related compound) |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a plausible synthetic route can be inferred from related syntheses, such as the Friedel-Crafts acylation. A general procedure would involve the reaction of bromobenzene with succinyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
General Experimental Protocol (Hypothetical):
-
Reaction Setup: A solution of bromobenzene in a suitable solvent (e.g., CS₂) would be prepared in a round-bottom flask equipped with a stirrer and a reflux condenser. The flask would be cooled in an ice bath.
-
Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) would be added portion-wise to the stirred solution.
-
Acylating Agent Addition: Succinyl chloride would then be added dropwise to the reaction mixture, maintaining a low temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture would be allowed to warm to room temperature and then heated under reflux for a specified period to ensure the reaction goes to completion.
-
Workup: The reaction mixture would be cooled and then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: The organic layer would be separated, and the aqueous layer would be extracted with an appropriate organic solvent. The combined organic extracts would be washed with a sodium bicarbonate solution and then with water.
-
Purification: The organic layer would be dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent would be removed under reduced pressure. The resulting crude product would be purified by recrystallization from a suitable solvent to yield this compound.
The following diagram illustrates a generalized workflow for this type of synthesis.
References
An In-depth Technical Guide to 1,4-Bis(4-bromophenyl)-1,4-butanedione (CAS: 2461-83-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Bis(4-bromophenyl)-1,4-butanedione, a symmetrical diaryl diketone. The information compiled herein is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Chemical Identity and Physical Properties
This compound is a solid organic compound characterized by the presence of two bromophenyl groups attached to a butanedione backbone.[1]
| Property | Value | Source |
| CAS Number | 2461-83-8 | [1] |
| Molecular Formula | C₁₆H₁₂Br₂O₂ | [1] |
| Molecular Weight | 396.07 g/mol | [1] |
| IUPAC Name | 1,4-bis(4-bromophenyl)butane-1,4-dione | [1] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)CCC(=O)C2=CC=C(C=C2)Br)Br | [1] |
| InChI Key | VOJRFGKKQMVGPH-UHFFFAOYSA-N | [1] |
Spectral Data
Comprehensive spectral data is crucial for the unambiguous identification and characterization of this compound.
| Spectroscopy | Data Summary |
| ¹H NMR | Data not explicitly available in the search results. Expected signals would include aromatic protons in the 4-bromophenyl groups and methylene protons of the butane-1,4-dione chain. |
| ¹³C NMR | Data not explicitly available in the search results. Expected signals would include carbons of the carbonyl groups, the brominated aromatic rings, and the methylene groups. |
| Mass Spectrometry (MS) | The NIST Mass Spectrometry Data Center provides mass spectral data for this compound.[1] |
| Infrared (IR) Spectroscopy | An IR spectrum is available from SpectraBase.[1] |
Synthesis Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the literature search, a plausible and widely used method for the preparation of such 1,4-diaryl-1,4-diketones is the Friedel-Crafts acylation of an aromatic substrate with a diacylating agent.
Proposed Synthesis via Friedel-Crafts Acylation
A logical synthetic approach involves the reaction of succinyl chloride with two equivalents of bromobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Overall Reaction:
2 C₆H₅Br + ClOC(CH₂)₂COCl → (BrC₆H₄CO)₂(CH₂)₂ + 2 HCl
Experimental Workflow:
The following diagram illustrates the general workflow for the proposed Friedel-Crafts acylation synthesis.
Figure 1: Proposed workflow for the synthesis of this compound.
Detailed Experimental Steps (General Procedure):
-
Reaction Setup: A reaction flask is charged with anhydrous aluminum chloride and a suitable solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0-5 °C.
-
Addition of Reactants: A solution of succinyl chloride and bromobenzene in the same solvent is added dropwise to the stirred suspension of aluminum chloride. The reaction temperature is maintained at 0-5 °C during the addition.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent or by column chromatography.
Applications in Drug Development and Biological Activity
The literature search did not yield specific studies on the biological activity or direct application of this compound in drug development. However, the 1,4-diketone motif and the presence of bromophenyl groups suggest potential as a synthetic intermediate for various heterocyclic compounds, which are prevalent in many pharmaceuticals. The bromine atoms can serve as handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions), allowing for the generation of diverse chemical libraries for drug discovery screening.
Derivatives of similar bromo-phenyl containing compounds have been investigated for their biological activities, suggesting that this class of compounds holds potential for further exploration.
Conclusion
References
Technical Guide: Physicochemical and Synthetic Profile of 1,4-Bis(4-bromophenyl)-1,4-butanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(4-bromophenyl)-1,4-butanedione is a symmetrical aromatic diketone. Symmetrical diketones, particularly 1,4-dicarbonyl compounds, are valuable intermediates in organic synthesis. They serve as precursors for the synthesis of various heterocyclic compounds such as furans, pyrroles, and thiophenes through Paal-Knorr cyclization.[1][2] The presence of two bromophenyl moieties suggests potential applications in materials science, particularly in the synthesis of polymers and as a building block in supramolecular chemistry. In the context of drug discovery, the 1,4-dione scaffold is of interest for the development of novel bioactive molecules. This technical guide provides a concise overview of the molecular weight, computed physicochemical properties, a generalized synthetic approach, and a prospective workflow for biological evaluation of this compound.
Molecular Profile
The fundamental step in the characterization of any chemical entity is the determination of its molecular weight. The molecular formula for this compound is C₁₆H₁₂Br₂O₂.
The molecular weight is calculated as follows:
-
Molecular Formula: C₁₆H₁₂Br₂O₂
-
Atomic weight of Carbon (C): 12.011 u
-
Atomic weight of Hydrogen (H): 1.008 u
-
Atomic weight of Bromine (Br): 79.904 u
-
Atomic weight of Oxygen (O): 15.999 u
Calculation: (16 × 12.011) + (12 × 1.008) + (2 × 79.904) + (2 × 15.999) = 192.176 + 12.096 + 159.808 + 31.998 = 396.078 g/mol
This calculated molecular weight is consistent with publicly available chemical databases.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not extensively reported in the literature. The following table summarizes the computed properties available from chemical databases.
| Property | Value | Source |
| Molecular Weight | 396.078 g/mol | Calculation |
| Molecular Formula | C₁₆H₁₂Br₂O₂ | - |
| IUPAC Name | 1,4-bis(4-bromophenyl)butane-1,4-dione | - |
| CAS Number | 2461-83-8 | [3] |
| Purity | 99% (as per commercial suppliers) | [3] |
Experimental Protocols
General Synthesis of 1,4-Diketones
A plausible synthetic route could involve the Friedel-Crafts acylation of bromobenzene with succinyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme:
2 C₆H₅Br + ClOC(CH₂)₂COCl --(AlCl₃)--> Br-C₆H₄-CO-(CH₂)₂-CO-C₆H₄-Br + 2 HCl
Generalized Experimental Procedure:
-
Reaction Setup: A solution of succinyl chloride in a suitable inert solvent (e.g., dichloromethane or carbon disulfide) is prepared in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The flask is cooled in an ice bath.
-
Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the cooled solution while stirring.
-
Addition of Bromobenzene: Bromobenzene is added dropwise from the dropping funnel to the reaction mixture.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
Work-up: The reaction mixture is cooled and then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents) to yield the pure this compound.
Visualizations
Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis and purification of this compound based on the generalized Friedel-Crafts acylation method.
Biological Evaluation Workflow
Given the interest in novel chemical entities for drug discovery, a general workflow for the initial biological evaluation of a compound like this compound is presented below. This workflow outlines the logical progression from in vitro screening to more complex biological assays.
Conclusion
This compound is a chemical compound with a well-defined molecular weight and structure. While detailed experimental data on its properties and biological activities are scarce in the public domain, its chemical nature as a 1,4-diketone suggests its utility as a synthetic intermediate. The provided generalized synthetic protocol and evaluation workflows offer a foundational framework for researchers interested in exploring the potential of this and related molecules in materials science and drug discovery. Further experimental investigation is warranted to fully characterize this compound and elucidate its potential applications.
References
An In-depth Technical Guide to the Infrared Spectral Analysis of 1,4-Bis(4-bromophenyl)-1,4-butanedione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectral analysis of 1,4-bis(4-bromophenyl)-1,4-butanedione. It details the expected vibrational frequencies, outlines standard experimental protocols for obtaining the IR spectrum of this solid compound, and presents a logical workflow for the analytical process. This document is intended to serve as a valuable resource for researchers and professionals engaged in the characterization and analysis of this and structurally related molecules.
Predicted Infrared Spectral Data
Due to the limited availability of public experimental spectra for this compound, the following table summarizes the predicted infrared absorption peaks. These predictions are based on the known frequencies of the constituent functional groups and by analogy to structurally similar compounds. The primary functional groups present in the molecule are a para-substituted bromophenyl group and a ketone.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3100 - 3000 | Medium | C-H Stretch | Aromatic (Ar-H) |
| ~2950 - 2850 | Weak | C-H Stretch | Aliphatic (-CH₂-) |
| ~1685 | Strong | C=O Stretch (Conjugated) | Aryl Ketone |
| ~1600 - 1580 | Medium | C=C Stretch | Aromatic Ring |
| ~1485 | Medium | C=C Stretch | Aromatic Ring |
| ~1400 | Medium | CH₂ Bend (Scissoring) | Aliphatic (-CH₂-) |
| ~1200 | Strong | C-C(=O)-C Stretch/Bend | Aryl Ketone |
| ~1070 | Strong | C-Br Stretch | Aryl Bromide |
| ~830 | Strong | C-H Out-of-Plane Bend | para-Disubstituted Benzene |
Experimental Protocols
The acquisition of a high-quality infrared spectrum of a solid sample like this compound can be achieved through several methods. The two most common and effective techniques are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR) spectroscopy.
Potassium Bromide (KBr) Pellet Method
This traditional method involves dispersing the solid sample in a transparent matrix of KBr and pressing it into a thin, translucent pellet.
Methodology:
-
Sample Preparation: Dry a small amount of spectroscopic grade KBr at 110°C for several hours to remove any absorbed water, which can interfere with the spectrum.
-
Grinding and Mixing: In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder. Add approximately 100-200 mg of the dried KBr and continue to grind the mixture until it is homogeneous. The final mixture should have a sample concentration of approximately 0.5-1%.
-
Pellet Formation: Transfer the powdered mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 7-10 tons for several minutes. This will form a transparent or translucent pellet.
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Attenuated Total Reflectance (ATR) Spectroscopy
ATR is a modern and rapid technique that requires minimal sample preparation. It is ideal for analyzing solid powders directly.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of this compound powder directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the ATR crystal, which is crucial for obtaining a high-quality spectrum.
-
Spectral Acquisition: Collect the infrared spectrum of the sample. The resulting spectrum is an absorbance spectrum and typically does not require baseline correction if the background was properly collected. After the measurement, the sample can be recovered, and the crystal should be cleaned with a suitable solvent (e.g., isopropanol or acetone).
Workflow for IR Spectral Analysis
The following diagram illustrates the logical workflow for the infrared spectral analysis of a solid organic compound like this compound.
Unraveling the Fragmentation Pathway of 1,4-Bis(4-bromophenyl)-1,4-butanedione: An In-depth Mass Spectrometric Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometric fragmentation of 1,4-Bis(4-bromophenyl)-1,4-butanedione (C₁₆H₁₂Br₂O₂). Understanding the fragmentation pattern of this and related molecules is crucial for structural elucidation, impurity profiling, and metabolic studies in the fields of chemical research and drug development. This document outlines the primary fragmentation pathways, presents quantitative data in a clear format, provides a detailed experimental protocol for analysis, and visualizes the key chemical transformations.
Core Fragmentation Analysis
The mass spectrum of this compound is characterized by a distinct and predictable fragmentation pattern, dominated by cleavage adjacent to the carbonyl groups. The molecular ion (M⁺) is expected at an m/z corresponding to its molecular weight (approximately 396 g/mol ), taking into account the isotopic distribution of bromine. However, the most prominent peaks in the spectrum arise from a characteristic alpha-cleavage.
Upon electron ionization, the primary fragmentation event is the homolytic cleavage of the C-C bond between the carbonyl carbon and the adjacent methylene group. This is a highly favorable pathway as it leads to the formation of a stable, resonance-stabilized acylium ion. Due to the presence of a bromine atom, this acylium ion will appear as a characteristic doublet with a roughly 1:1 intensity ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Quantitative Fragmentation Data
The major fragment ions observed in the mass spectrum of this compound are summarized in the table below. The presence of the isotopic peaks for bromine is a key diagnostic feature.
| m/z (Observed) | Proposed Fragment Ion | Chemical Formula | Notes |
| 394/396/398 | [C₁₆H₁₂⁷⁹Br₂O₂]⁺ / [C₁₆H₁₂⁷⁹Br⁸¹BrO₂]⁺ / [C₁₆H₁₂⁸¹Br₂O₂]⁺ | [M]⁺ | Molecular ion peak cluster. |
| 183/185 | [C₇H₄⁷⁹BrO]⁺ / [C₇H₄⁸¹BrO]⁺ | [Br-C₆H₄-CO]⁺ | Base peak; 4-bromobenzoyl cation resulting from alpha-cleavage. The doublet arises from the bromine isotopes. |
| 155/157 | [C₆H₄⁷⁹Br]⁺ / [C₆H₄⁸¹Br]⁺ | [Br-C₆H₄]⁺ | Loss of carbon monoxide (CO) from the 4-bromobenzoyl cation. |
| 76 | [C₆H₄]⁺ | [C₆H₄]⁺ | Loss of bromine from the bromophenyl cation. |
Experimental Protocol: GC-MS Analysis
The following protocol outlines a typical method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically 1-10 µg/mL).
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column coated with 5% phenyl methylpolysiloxane.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 20 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 10 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 50 to 500.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
4. Data Analysis:
-
Integrate the total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion cluster and the major fragment ions.
-
Compare the observed fragmentation pattern with the expected pattern and reference spectra if available.
Visualization of Fragmentation Pathway
The logical flow of the primary fragmentation mechanism can be visualized as follows:
Caption: Primary fragmentation pathway of this compound.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The principles outlined here can be applied to the analysis of related compounds and are essential for confident structural assignment in a research and development setting.
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,4-Bis(4-bromophenyl)-1,4-butanedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1,4-Bis(4-bromophenyl)-1,4-butanedione, a symmetrical 1,4-diketone, starting from 4-bromoacetophenone. The synthesis is a two-step process involving the initial α-bromination of 4-bromoacetophenone to yield α,4-dibromoacetophenone, followed by a base-mediated coupling of the resulting α-bromo ketone with the enolate of 4-bromoacetophenone. This application note includes comprehensive experimental procedures, tables of quantitative data for reactants and products, and visual diagrams to illustrate the reaction pathway and experimental workflow, ensuring clarity and reproducibility for researchers in organic synthesis and drug development.
Introduction
1,4-Diketones are valuable intermediates in organic synthesis, serving as precursors to a variety of heterocyclic compounds such as furans, pyrroles, and thiophenes through Paal-Knorr synthesis. The symmetrical diaryl-1,4-butanedione structure, specifically with bromine substituents, offers a scaffold for further functionalization, making it a compound of interest in medicinal chemistry and materials science. The following protocol details a reliable method for the preparation of this compound.
Chemical Reaction Pathway
The overall synthesis proceeds in two distinct steps:
-
α-Bromination: 4-Bromoacetophenone is brominated at the alpha-position to form 2,4'-dibromoacetophenone.
-
Coupling Reaction: The enolate of 4-bromoacetophenone undergoes a nucleophilic substitution with 2,4'-dibromoacetophenone to form the final product.
Caption: Overall synthetic pathway for this compound.
Data Presentation
Table 1: Properties of Key Reactants and Product
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Bromoacetophenone | Br-C₆H₄-C(O)CH₃ | C₈H₇BrO | 199.04 | 49-52 | 255 |
| α,4-Dibromoacetophenone | Br-C₆H₄-C(O)CH₂Br | C₈H₆Br₂O | 277.94 | 108-111 | - |
| This compound | Br-C₆H₄-C(O)CH₂CH₂C(O)-C₆H₄-Br | C₁₆H₁₂Br₂O₂ | 396.07 | 184-186 | - |
Table 2: Summary of Experimental Conditions
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) |
| 1 | α-Bromination | 4-Bromoacetophenone, Sodium Bromide, Potassium Persulfate | Acetonitrile/Water | 80 | 4-6 |
| 2 | Coupling | 4-Bromoacetophenone, α,4-Dibromoacetophenone, Sodium Hydride | Tetrahydrofuran (THF) | 0 to RT | 12-18 |
Experimental Protocols
Step 1: Synthesis of α,4-Dibromoacetophenone
This protocol is adapted from a green chemistry approach for α-bromination of ketones.[1]
Materials:
-
4-Bromoacetophenone (1.0 eq)
-
Sodium Bromide (NaBr) (1.2 eq)
-
Potassium Persulfate (K₂S₂O₈) (1.5 eq)
-
Acetonitrile
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoacetophenone (10.0 g, 50.2 mmol), sodium bromide (6.2 g, 60.3 mmol), and potassium persulfate (20.3 g, 75.3 mmol).
-
Add a 1:1 mixture of acetonitrile and water (100 mL).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate.
-
Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol to yield α,4-dibromoacetophenone as a white to off-white solid.
Step 2: Synthesis of this compound
This protocol is based on the general principle of coupling a ketone enolate with an α-haloketone.
Materials:
-
4-Bromoacetophenone (1.0 eq)
-
α,4-Dibromoacetophenone (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer
-
Syringes and needles
-
Ice bath
Procedure:
-
To a dry 250 mL Schlenk flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 g of 60% dispersion, 27.5 mmol).
-
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, carefully decanting the hexane each time.
-
Add 50 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
In a separate dry flask, dissolve 4-bromoacetophenone (5.0 g, 25.1 mmol) in 50 mL of anhydrous THF.
-
Slowly add the solution of 4-bromoacetophenone to the stirred suspension of sodium hydride at 0 °C. Allow the mixture to stir at this temperature for 30 minutes to facilitate the formation of the sodium enolate.
-
In another dry flask, dissolve α,4-dibromoacetophenone (7.0 g, 25.1 mmol) in 50 mL of anhydrous THF.
-
Add the solution of α,4-dibromoacetophenone dropwise to the enolate solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to obtain this compound as a solid.
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of the target compound.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
4-Bromoacetophenone and its brominated derivatives are irritants. Avoid inhalation and contact with skin and eyes.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and away from moisture.
-
Potassium persulfate is a strong oxidizing agent.
-
Dispose of all chemical waste according to institutional guidelines.
References
Application Notes and Protocols: Synthesis of Bromophenyl-Substituted Pyrroles from 1,4-Bis(4-bromophenyl)-1,4-butanedione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2,5-bis(4-bromophenyl)-substituted pyrroles utilizing 1,4-bis(4-bromophenyl)-1,4-butanedione as a key precursor. The primary synthetic route described is the Paal-Knorr pyrrole synthesis, a robust and versatile method for the construction of the pyrrole ring.
Introduction
Pyrrole and its derivatives are fundamental heterocyclic scaffolds present in a vast array of biologically active natural products and synthetic pharmaceuticals. The unique electronic properties and hydrogen bonding capabilities of the pyrrole ring make it a privileged structure in medicinal chemistry, with applications ranging from anti-inflammatory and antimicrobial to anticancer agents. The incorporation of bromophenyl moieties at the 2 and 5 positions of the pyrrole core can significantly influence the pharmacological profile of the resulting compounds, enhancing their potency and selectivity through halogen bonding and altered lipophilicity.
This compound is a readily accessible 1,4-dicarbonyl compound that serves as an excellent starting material for the synthesis of these valuable pyrrole derivatives. The Paal-Knorr synthesis provides a direct and efficient method for the cyclocondensation of this precursor with primary amines or ammonia to yield the corresponding N-substituted or N-unsubstituted 2,5-bis(4-bromophenyl)pyrroles.
Reaction Principle: The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is the condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia to form a pyrrole.[1][2] The reaction typically proceeds under neutral or weakly acidic conditions.[2] The general mechanism involves the initial formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyl groups, followed by cyclization via attack of the nitrogen on the second carbonyl group. Subsequent dehydration of the resulting 2,5-dihydroxytetrahydropyrrole intermediate yields the aromatic pyrrole ring.[1]
For the synthesis of N-substituted pyrroles, a primary amine (R-NH₂) is used, while the use of ammonia or an ammonia source like ammonium acetate will yield the N-unsubstituted (N-H) pyrrole.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 2,5-bis(4-bromophenyl)-substituted pyrroles from this compound.
Protocol 1: Synthesis of 2,5-Bis(4-bromophenyl)-1-phenyl-1H-pyrrole
This protocol details the synthesis of a specific N-aryl substituted pyrrole.
Reaction Scheme:
Figure 1: Synthesis of 2,5-Bis(4-bromophenyl)-1-phenyl-1H-pyrrole.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 24151-68-0 | 398.02 | 3.98 g | 10.0 |
| Aniline | 62-53-3 | 93.13 | 1.02 mL | 11.0 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 50 mL | - |
| Ethanol | 64-17-5 | 46.07 | As needed | - |
| Hexanes | 110-54-3 | 86.18 | As needed | - |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Beakers and graduated cylinders
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add this compound (3.98 g, 10.0 mmol) and glacial acetic acid (50 mL).
-
Stir the mixture at room temperature to dissolve the solid.
-
Add aniline (1.02 mL, 11.0 mmol) to the solution.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 200 mL of ice-water.
-
A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of water to remove any residual acetic acid.
-
Recrystallize the crude product from ethanol to afford pure 2,5-bis(4-bromophenyl)-1-phenyl-1H-pyrrole as a solid.
-
Dry the purified product under vacuum.
Expected Yield and Characterization:
-
Appearance: White to off-white solid.
-
Spectroscopic Data: The product should be characterized by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure. The PubChem database provides the molecular formula (C₂₂H₁₅Br₂N) and molecular weight (453.17 g/mol ) for this compound.
Protocol 2: Synthesis of 2,5-Bis(4-bromophenyl)-1H-pyrrole
This protocol outlines the synthesis of the N-unsubstituted pyrrole.
Reaction Scheme:
Figure 2: Synthesis of 2,5-Bis(4-bromophenyl)-1H-pyrrole.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 24151-68-0 | 398.02 | 3.98 g | 10.0 |
| Ammonium Acetate | 631-61-8 | 77.08 | 3.85 g | 50.0 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 50 mL | - |
| Ethanol | 64-17-5 | 46.07 | As needed | - |
Equipment:
-
Same as Protocol 1.
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (3.98 g, 10.0 mmol) and ammonium acetate (3.85 g, 50.0 mmol).
-
Add glacial acetic acid (50 mL) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is generally complete within 3-5 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled mixture into 200 mL of cold water in a beaker, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water to remove excess ammonium acetate and acetic acid.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2,5-bis(4-bromophenyl)-1H-pyrrole.
-
Dry the purified product in a vacuum oven.
Expected Yield and Characterization:
-
Yield: Similar to Protocol 1, good to excellent yields are expected.
-
Appearance: A crystalline solid.
-
Spectroscopic Data: The structure of the product should be confirmed using standard spectroscopic techniques. The PubChem database provides the molecular formula (C₁₆H₁₁Br₂N) and molecular weight (377.08 g/mol ) for this compound.[3]
Experimental Workflow
The general workflow for the synthesis of 2,5-bis(4-bromophenyl)-substituted pyrroles via the Paal-Knorr reaction is depicted below.
Figure 3: General experimental workflow for the Paal-Knorr synthesis.
Applications in Drug Development
The 2,5-bis(4-bromophenyl)pyrrole scaffold is a valuable starting point for the development of novel therapeutic agents. The bromine atoms can serve as handles for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The pyrrole nitrogen can also be functionalized to modulate the physicochemical properties and biological activity of the molecule.
Potential therapeutic areas for compounds derived from this scaffold include, but are not limited to:
-
Anticancer Agents: Many pyrrole-containing compounds exhibit potent anticancer activity.
-
Anti-inflammatory Drugs: The pyrrole nucleus is found in several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial Agents: Pyrrole derivatives have shown promise as antibacterial and antifungal agents.
-
Kinase Inhibitors: The pyrrole scaffold can be elaborated to design inhibitors of various protein kinases, which are important targets in cancer and inflammatory diseases.
Conclusion
The Paal-Knorr synthesis provides a straightforward and efficient method for the preparation of 2,5-bis(4-bromophenyl)-substituted pyrroles from this compound. The protocols outlined in these application notes offer a solid foundation for researchers to synthesize these valuable compounds. The resulting bromophenyl-substituted pyrroles are versatile intermediates with significant potential for the discovery and development of new therapeutic agents. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and research goals.
References
Application Notes and Protocols for the Paal-Knorr Synthesis of Heterocycles from 1,4-Bis(4-bromophenyl)-1,4-butanedione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2,5-bis(4-bromophenyl)-substituted furan, pyrrole, and thiophene via the Paal-Knorr reaction, starting from 1,4-Bis(4-bromophenyl)-1,4-butanedione. This synthetic route offers a straightforward approach to obtaining heterocycles with potential applications in drug discovery and materials science. The resulting 2,5-diaryl substituted heterocycles are scaffolds of significant interest due to their diverse biological activities.[1]
Introduction to Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and versatile method for the synthesis of five-membered heterocyclic compounds, namely furans, pyrroles, and thiophenes, from a 1,4-dicarbonyl compound.[1] The choice of reagent dictates the resulting heterocycle: an acid catalyst promotes the formation of a furan, a primary amine or ammonia leads to a pyrrole, and a sulfurizing agent yields a thiophene.[1] This methodology is highly valued for its reliability and the wide range of substitutions that can be accommodated on the starting diketone, allowing for the generation of diverse libraries of heterocyclic compounds for screening and development.
Applications in Drug Development
The 2,5-diaryl substituted furan, pyrrole, and thiophene cores are prevalent in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological properties.
-
Pyrrole Derivatives: These compounds are known to exhibit a wide range of biological activities, including but not limited to, anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2] The pyrrole scaffold is a key component in several marketed drugs.
-
Furan Derivatives: 2,5-Diaryl furans have been investigated for their anti-inflammatory activity, with some derivatives showing potential as selective COX-2 inhibitors.[3] They are also considered valuable building blocks for medicinal and materials chemistry.[4][5]
-
Thiophene Derivatives: Thiophene-containing compounds have a rich history in medicinal chemistry, with applications as anti-inflammatory, antimicrobial, and anticancer agents.[6][7] The 2,5-diarylthiophene scaffold, in particular, has been explored for the development of potent enzyme inhibitors.[8]
The presence of bromine atoms on the phenyl rings of these heterocycles can further modulate their biological activity, potentially enhancing their efficacy or altering their pharmacokinetic properties.
Experimental Protocols
The following protocols are based on established Paal-Knorr synthesis procedures for 2,5-diaryl heterocycles and can be adapted for the specific use of this compound.
Synthesis of 2,5-Bis(4-bromophenyl)furan
This procedure utilizes an acid-catalyzed cyclodehydration of the 1,4-diketone.
Protocol:
-
To a solution of this compound (1.0 mmol) in a suitable solvent such as toluene or acetic acid (20 mL), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 mmol).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford 2,5-bis(4-bromophenyl)furan.
Synthesis of 1-Substituted-2,5-bis(4-bromophenyl)pyrrole
This protocol describes the synthesis of an N-substituted pyrrole using a primary amine. For the synthesis of the unsubstituted pyrrole, ammonium acetate can be used in place of a primary amine.[1]
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in glacial acetic acid (15 mL).
-
Add the desired primary amine (e.g., aniline, benzylamine) (1.2 mmol).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 1-substituted-2,5-bis(4-bromophenyl)pyrrole.
Synthesis of 2,5-Bis(4-bromophenyl)thiophene
This protocol employs a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide, to form the thiophene ring.[6][9]
Protocol:
-
In a well-ventilated fume hood, combine this compound (1.0 mmol) and Lawesson's reagent (0.5 mmol) or phosphorus pentasulfide (0.5 mmol) in anhydrous toluene (25 mL).
-
Heat the mixture to reflux and maintain the temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain 2,5-bis(4-bromophenyl)thiophene.
Data Presentation
The following table summarizes typical reaction parameters for the Paal-Knorr synthesis of 2,5-diaryl heterocycles, which can be expected for the synthesis using this compound. Please note that yields are highly dependent on the specific substrate and reaction conditions and should be optimized.
| Heterocycle | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Furan | p-Toluenesulfonic acid | Toluene | Reflux | 2 - 6 | 80 - 95 |
| Pyrrole | Primary Amine/NH₄OAc | Acetic Acid | Reflux | 2 - 4 | 75 - 90 |
| Thiophene | Lawesson's Reagent | Toluene | Reflux | 4 - 8 | 70 - 85 |
| Thiophene | Phosphorus Pentasulfide | Toluene | Reflux | 4 - 8 | 65 - 80 |
Visualizations
Paal-Knorr Synthesis Workflow
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. [Synthesis and biological activity of 1,5-diaryl-3-alkylamino-4-carboxymethyl-2,5-dihydropyrrol-2-ones and 1,5-diaryl-4-carboxymethyltetrahydropyrrol-2,3-diones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. The synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
Application Notes and Protocols: Synthesis of 2,5-Bis(4-bromophenyl)furan and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of furan derivatives using 1,4-bis(4-bromophenyl)-1,4-butanedione as a key starting material. Detailed experimental protocols and potential applications based on the biological activity of the resulting compounds are presented.
Introduction
Furan derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules, exhibiting a broad spectrum of biological activities. The furan scaffold is a key structural motif in medicinal chemistry, with derivatives demonstrating antimicrobial, anti-inflammatory, and anticancer properties. The Paal-Knorr furan synthesis is a classic and efficient method for the construction of the furan ring from 1,4-dicarbonyl compounds through an acid-catalyzed cyclization and dehydration reaction.[1][2][3] This document focuses on the synthesis of 2,5-bis(4-bromophenyl)furan from this compound and the potential applications of its derivatives.
Synthesis of 2,5-Bis(4-bromophenyl)furan
The synthesis of 2,5-bis(4-bromophenyl)furan from this compound is achieved via a cyclodehydrative furanization, a specific application of the Paal-Knorr synthesis.[1] This reaction typically involves heating the dicarbonyl compound in the presence of an acid catalyst.
Experimental Protocol: Paal-Knorr Furan Synthesis
A general procedure for the acid-catalyzed cyclization of a 1,4-dicarbonyl compound is as follows:
Materials:
-
This compound
-
Acid catalyst (e.g., concentrated Sulfuric Acid, p-Toluenesulfonic acid, or a Lewis acid)
-
Anhydrous solvent (e.g., Toluene, Xylene, or Acetic Anhydride)
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)
-
Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Hexane/Ethyl acetate mixture)
Procedure:
-
To a solution of this compound in an appropriate anhydrous solvent, add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford pure 2,5-bis(4-bromophenyl)furan.
Characterization Data for 2,5-Bis(4-bromophenyl)furan:
While a specific yield for this reaction was not found in the reviewed literature, the successful synthesis is confirmed by characterization data. The structure of the resulting 2,5-bis(4-bromophenyl)furan can be confirmed by spectroscopic methods.
| Data Type | Values |
| ¹H NMR (CDCl₃) | δ 7.55 (d, J = 8.5 Hz, 4H), 7.49 (d, J = 8.5 Hz, 4H), 6.70 (s, 2H) |
| ¹³C NMR (CDCl₃) | δ 152.0, 131.9, 129.8, 125.5, 121.5, 109.4 |
Note: The specific reaction conditions such as catalyst, solvent, temperature, and reaction time will need to be optimized for this particular substrate.
Caption: General workflow for the Paal-Knorr synthesis of 2,5-bis(4-bromophenyl)furan.
Applications in Drug Development
The synthesized 2,5-bis(4-bromophenyl)furan serves as a versatile intermediate for the development of novel therapeutic agents. The bromine atoms on the phenyl rings provide reactive sites for further functionalization, such as cross-coupling reactions, to introduce diverse chemical moieties and modulate biological activity.
Antiprotozoal Activity
A significant application of 2,5-bis(4-bromophenyl)furan is its use as a precursor for the synthesis of potent antiprotozoal agents. Specifically, it has been converted to 2,5-bis(4-guanylphenyl)furan and its derivatives, which have demonstrated significant activity against Trypanosoma rhodesiense, the causative agent of African trypanosomiasis (sleeping sickness), in mice.[1]
Synthesis of 2,5-Bis(4-guanylphenyl)furan Derivatives:
The synthesis involves the conversion of the bromo-substituents of 2,5-bis(4-bromophenyl)furan to nitrile groups, followed by transformation into the corresponding guanyl derivatives.
Caption: Synthetic pathway to antiprotozoal 2,5-bis(4-guanylphenyl)furan derivatives.
Biological Activity Data:
Several derivatives of 2,5-bis(4-guanylphenyl)furan have shown curative effects in mice infected with T. rhodesiense.[1]
| Compound | Substituent on Furan Ring | Activity in Mice against T. rhodesiense |
| 1 | Unsubstituted | Cures at submilligram dosage |
| 2 | 3-Methyl | Cures at submilligram dosage |
| 3 | 3,4-Dimethyl | Cures at submilligram dosage; prolonged curative effect |
| 4 | 3-Chloro | Cures at submilligram dosage |
| 5 | 3,4-Dichloro | Cures at submilligram dosage |
| 6 | 3-Chloro-4-methyl | Cures at submilligram dosage |
Data sourced from a study evaluating antiprotozoal activity.[1]
Potential Antimicrobial and Anticancer Applications
While specific data for 2,5-bis(4-bromophenyl)furan is limited, the broader class of 2,5-diaryl furans and brominated furan derivatives has been investigated for various biological activities.
-
Antimicrobial Activity: Furan derivatives are known to possess antibacterial and antifungal properties. The introduction of bromine atoms can enhance the antimicrobial potency of organic molecules.
-
Anticancer Activity: Bromophenol derivatives, a class of compounds sharing structural similarities, have demonstrated cytotoxic effects against various human cancer cell lines.[4] The furan core itself is present in numerous compounds with anticancer activity.
Further research is warranted to explore the specific antimicrobial and anticancer potential of 2,5-bis(4-bromophenyl)furan and its derivatives. High-throughput screening against a panel of bacterial, fungal, and cancer cell lines could reveal novel therapeutic leads.
Conclusion
This compound is a valuable precursor for the synthesis of 2,5-bis(4-bromophenyl)furan via the Paal-Knorr synthesis. The resulting furan derivative is a key intermediate for the development of potent antiprotozoal agents. The presence of bromine atoms allows for further chemical modifications, opening avenues for the exploration of a wide range of biological activities, including potential antimicrobial and anticancer applications. The protocols and data presented here provide a foundation for researchers in drug discovery and medicinal chemistry to further investigate this promising class of compounds.
References
Application Notes and Protocols for the Synthesis of Novel Polymers Using 1,4-Bis(4-bromophenyl)-1,4-butanedione
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive literature searches for the application of 1,4-Bis(4-bromophenyl)-1,4-butanedione as a monomer for the synthesis of novel polymers did not yield specific, experimentally validated protocols or detailed application notes. The use of this particular monomer appears to be a novel area of research with limited to no published data in readily accessible scientific databases.
Therefore, this document provides a theoretical framework and general application note outlining potential polymerization pathways for this compound based on its chemical structure. The protocols and data presented herein are hypothetical examples intended to serve as a starting point for researchers interested in exploring the use of this monomer. These theoretical pathways are grounded in established principles of polymer chemistry.
Introduction to this compound as a Monomer
This compound is a symmetrical molecule featuring two key reactive functionalities that make it a potentially valuable monomer for polymer synthesis:
-
Two Bromophenyl Groups: The bromine atoms on the phenyl rings are suitable for various cross-coupling reactions, most notably Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, leading to the creation of a polymer backbone.
-
Diketone Moiety: The 1,4-butanedione structure introduces carbonyl groups into the polymer backbone. These ketones can influence the polymer's thermal properties, solubility, and potential for post-polymerization modification. The presence of the flexible butane linker can also impact the polymer's physical characteristics.
Polymers derived from this monomer are anticipated to be part of the polyarylene family, which is known for high thermal stability and chemical resistance. Depending on the co-monomer used, these polymers could exhibit interesting optoelectronic properties or be functionalized for applications in areas such as drug delivery.
Theoretical Polymerization Pathways
Based on the structure of this compound, two primary polymerization strategies are proposed:
-
Suzuki-Miyaura Polycondensation: This approach involves the reaction of the dibromo monomer with a diboronic acid or diboronic ester co-monomer in the presence of a palladium catalyst and a base. This method is highly versatile and tolerant of a wide range of functional groups.
-
Horner-Wadsworth-Emmons Polycondensation: This reaction would involve the ketone functionalities of the monomer. The monomer could be reacted with a bis(phosphonate) ester in the presence of a strong base to form a poly(arylene vinylene) with a diketone unit in the backbone.
Application Note 1: Theoretical Synthesis of a Poly(arylene ether ketone) via Suzuki-Miyaura Polycondensation
This section outlines a hypothetical protocol for the synthesis of a novel poly(arylene ether ketone) using this compound and a diboronic acid co-monomer.
Hypothetical Experimental Protocol
Materials:
-
This compound (Monomer A)
-
1,4-Benzenediboronic acid (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)
-
Potassium carbonate (K₂CO₃) (Base)
-
Toluene (Solvent)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Methanol (for precipitation)
-
Deionized water
Procedure:
-
Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1.00 g, 2.52 mmol), 1,4-Benzenediboronic acid (0.419 g, 2.52 mmol), and potassium carbonate (1.05 g, 7.56 mmol).
-
Solvent and Catalyst Addition: Add a 3:1 mixture of Toluene:DMF (30 mL). Purge the mixture with nitrogen for 30 minutes to remove any dissolved oxygen.
-
Catalyst Introduction: Under a positive nitrogen flow, add Tetrakis(triphenylphosphine)palladium(0) (0.087 g, 0.0756 mmol).
-
Polymerization Reaction: Heat the reaction mixture to 90°C and stir vigorously under a nitrogen atmosphere for 48 hours. The viscosity of the solution is expected to increase as the polymerization proceeds.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous solution into a beaker containing 300 mL of rapidly stirring methanol. A fibrous precipitate should form.
-
Purification:
-
Filter the precipitate and wash it thoroughly with deionized water to remove any inorganic salts.
-
Wash the polymer again with methanol to remove any unreacted monomers and catalyst residues.
-
Further purify the polymer by Soxhlet extraction with acetone for 24 hours to remove low molecular weight oligomers.
-
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours.
Hypothetical Polymer Characterization Data
The following table presents expected, but not experimentally verified, properties of the resulting polymer.
| Property | Expected Value/Result |
| Appearance | Off-white to pale yellow fibrous solid |
| Solubility | Soluble in DMF, NMP, Chloroform; Insoluble in methanol, water |
| Number Average MW (Mₙ) | 15,000 - 25,000 g/mol (by GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition (T₉) | 180 - 220 °C (by DSC) |
| Decomposition Temp. (Td) | > 450 °C (5% weight loss by TGA) |
Visualizations
Caption: Theoretical Suzuki-Miyaura polycondensation workflow.
Application Note 2: Theoretical Synthesis of a Poly(arylene vinylene) Derivative via Horner-Wadsworth-Emmons Polycondensation
This section describes a hypothetical protocol for synthesizing a novel poly(arylene vinylene) derivative using the diketone functionality of this compound.
Hypothetical Experimental Protocol
Materials:
-
This compound (Monomer A)
-
1,4-Xylylenebis(diethylphosphonate) (Monomer C)
-
Potassium tert-butoxide (Base)
-
Anhydrous Tetrahydrofuran (THF) (Solvent)
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: In a flame-dried 250 mL Schlenk flask under a nitrogen atmosphere, dissolve this compound (1.00 g, 2.52 mmol) and 1,4-Xylylenebis(diethylphosphonate) (0.878 g, 2.52 mmol) in anhydrous THF (100 mL).
-
Base Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of potassium tert-butoxide (0.622 g, 5.54 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes. The reaction mixture is expected to turn yellow or orange.
-
Polymerization Reaction: Allow the reaction to warm to room temperature and stir under nitrogen for 24 hours.
-
Polymer Precipitation: Quench the reaction by adding a few drops of acetic acid. Concentrate the solution by rotary evaporation and then precipitate the polymer by pouring the concentrated solution into 500 mL of vigorously stirring methanol.
-
Purification:
-
Collect the precipitate by filtration.
-
Wash the polymer with methanol and then with water.
-
Dissolve the polymer in a minimal amount of chloroform and reprecipitate into methanol.
-
-
Drying: Dry the final polymer product in a vacuum oven at 60°C for 24 hours.
Hypothetical Polymer Characterization Data
| Property | Expected Value/Result |
| Appearance | Yellow to orange powder |
| Solubility | Soluble in THF, Chloroform; Insoluble in methanol, hexanes |
| Number Average MW (Mₙ) | 10,000 - 20,000 g/mol (by GPC) |
| Polydispersity Index (PDI) | 2.0 - 3.0 |
| UV-Vis Absorption (λₘₐₓ) | 400 - 450 nm (in chloroform) |
| Photoluminescence (λₑₘ) | 500 - 550 nm (in chloroform) |
| Glass Transition (T₉) | 150 - 190 °C (by DSC) |
Visualizations
Caption: Theoretical Horner-Wadsworth-Emmons polycondensation workflow.
Potential Applications in Drug Development
Polymers synthesized from this compound could have several potential applications in the field of drug development:
-
Drug Delivery Vehicles: The aromatic backbone could provide a hydrophobic core for encapsulating poorly water-soluble drugs. The polymer could be formulated into nanoparticles or micelles for targeted drug delivery.
-
Biocompatible Coatings: Polyarylenes are often biocompatible and could be used as coatings for medical implants to improve their integration with biological tissues.
-
Scaffolds for Tissue Engineering: The mechanical and thermal properties of these polymers might make them suitable for creating scaffolds that support cell growth and tissue regeneration.
It is important to note that any polymer intended for biomedical applications would require extensive biocompatibility and toxicity testing.
Conclusion
While the use of this compound in polymer synthesis is not yet established in the scientific literature, its chemical structure presents intriguing possibilities for creating novel polyarylene-type polymers. The theoretical protocols provided in this document for Suzuki-Miyaura and Horner-Wadsworth-Emmons polycondensations offer a foundation for researchers to begin exploring this promising but uncharted area of polymer chemistry. Experimental validation of these or other synthetic routes is a necessary next step to fully understand the properties and potential applications of polymers derived from this monomer.
Application Notes and Protocols for Metal-Organic Framework (MOF) Synthesis Utilizing Dione Precursors
Topic: The Role of 1,4-Bis(4-bromophenyl)-1,4-butanedione in Metal-Organic Framework (MOF) Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct synthesis of metal-organic frameworks using this compound as a primary organic linker is not widely documented in peer-reviewed literature. The following application notes provide a detailed overview of how a dione-containing molecule could be hypothetically utilized in MOF synthesis, either through in situ ligand formation or as a functional precursor for post-synthetic modification. The protocols and data presented are based on well-established MOF synthesis principles and are intended to serve as a guide for experimental design.
Application Notes
Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the resulting MOF's topology, porosity, and functional properties. While multitopic carboxylates and N-donor ligands are most commonly employed, the use of other functional groups as precursors for in situ ligand generation is an emerging strategy in MOF synthesis.[1]
This compound is a molecule that presents several interesting features for potential incorporation into MOFs. The two bromophenyl groups can act as bulky substituents influencing the framework's pore structure, and the bromine atoms offer sites for post-synthetic modification.[2][3][4] The central 1,4-dione functionality, while not a typical coordinating group for MOF construction, can serve as a reactive handle for creating a suitable polytopic linker in situ.
Potential Synthetic Strategies:
-
In Situ Ligand Formation: The dione can be reacted with other reagents under solvothermal conditions to form a more complex ligand that subsequently coordinates to the metal centers. For instance, a Knoevenagel condensation with a molecule containing an active methylene group and a carboxylic acid could transform the dione into a tetracarboxylate ligand within the reaction vessel. This "one-pot" approach simplifies the synthetic process by avoiding the need for multi-step pre-synthesis of the final ligand.[1]
-
Post-Synthetic Modification (PSM): A pre-formed MOF with reactive linkers (e.g., amino groups) could be modified by reacting it with this compound. This would tether the bromophenylbutanedione moiety to the framework, introducing new functionality. PSM is a powerful technique for fine-tuning the properties of MOFs.[2][3][4][5]
The bromophenyl groups can be further functionalized through cross-coupling reactions, allowing for the introduction of a wide range of chemical moieties, which is of particular interest in catalysis and drug delivery applications.
Generalized Experimental Protocols
The following protocols are generalized examples of how one might approach the synthesis of a MOF using a dione precursor via an in situ ligand formation strategy. These are illustrative and would require optimization for any specific system.
Protocol 2.1: Hypothetical In Situ Synthesis of a Zr-based MOF
This protocol describes a hypothetical synthesis of a zirconium-based MOF where this compound is converted in situ to a tetracarboxylate linker.
Materials and Reagents:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound
-
Cyanoacetic acid
-
Triethylamine (as a base for the in situ reaction)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (as a modulator)
Procedure:
-
In a 20 mL screw-capped vial, dissolve ZrCl₄ (e.g., 0.1 mmol) in 5 mL of DMF.
-
Add acetic acid (e.g., 10 equivalents with respect to ZrCl₄) to the solution to act as a modulator, which helps in obtaining a crystalline product.
-
In a separate vial, dissolve this compound (e.g., 0.05 mmol) and cyanoacetic acid (e.g., 0.2 mmol) in 5 mL of DMF.
-
Add triethylamine (e.g., 0.2 mmol) to the solution of the organic precursors to catalyze the Knoevenagel condensation.
-
Combine the two solutions in the 20 mL vial.
-
Seal the vial tightly and place it in a preheated oven at 120°C for 24-72 hours.
-
After the reaction, allow the vial to cool to room temperature.
-
Collect the resulting crystalline product by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted precursors and solvent.
-
Activate the MOF by solvent exchange with ethanol followed by heating under vacuum to remove the solvent from the pores.
Data Presentation
As no specific MOFs synthesized from this compound are reported, the following table presents representative data for some well-known MOFs to illustrate the format for data presentation.
| MOF Name | Metal Center | Organic Linker | Solvent System | Temperature (°C) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| MOF-5 | Zn₄O | 1,4-Benzenedicarboxylic acid | DMF/Chloroform | 105 | ~2900 | ~1.0 |
| HKUST-1 | Cu₂ | Benzene-1,3,5-tricarboxylic acid | DMF/Ethanol/H₂O | 85 | ~1800 | ~0.8 |
| UiO-66 | Zr₆O₄(OH)₄ | 1,4-Benzenedicarboxylic acid | DMF | 120 | ~1300 | ~0.5 |
| ZIF-8 | Zn | 2-Methylimidazole | Methanol/DMF | Room Temp | ~1600 | ~0.65 |
Visualization of Synthetic Workflow
The following diagrams illustrate the conceptual workflows for MOF synthesis involving the specified dione precursor.
Caption: General workflow for MOF synthesis.
Caption: Conceptual in situ ligand formation.
References
- 1. Constructing new metal–organic frameworks with complicated ligands from “One-Pot” in situ reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. postsynthetic-modification-of-metal-organic-frameworks - Ask this paper | Bohrium [bohrium.com]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. Postsynthetic modification of metal-organic frameworks--a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Cyclization of 1,4-Bis(4-bromophenyl)-1,4-butanedione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the cyclization of 1,4-Bis(4-bromophenyl)-1,4-butanedione to synthesize 2,5-Bis(4-bromophenyl)furan and 2,5-Bis(4-bromophenyl)thiophene. These protocols are based on established chemical transformations, primarily the Paal-Knorr synthesis, a robust method for the synthesis of furans, thiophenes, and pyrroles from 1,4-dicarbonyl compounds.[1][2] The resulting heterocyclic compounds are valuable building blocks in medicinal chemistry and materials science.
The protocols outlined below are designed to be clear and reproducible for researchers in relevant fields. All quantitative data from representative procedures are summarized for easy comparison.
Data Presentation
| Product | Reaction Type | Reagents | Solvent | Temperature | Time | Yield (%) |
| 2,5-Bis(4-bromophenyl)furan | Paal-Knorr Furan Synthesis | Sulfuric Acid (catalytic) | Acetic Anhydride | Reflux | 1 hour | ~90% (estimated based on similar substrates)[3] |
| 2,5-Bis(4-bromophenyl)thiophene | Paal-Knorr Thiophene Synthesis | Lawesson's Reagent | Toluene | Reflux | 4-6 hours | High (specific yield not reported, but generally good for this reaction)[4][5] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Bis(4-bromophenyl)furan via Paal-Knorr Cyclization
This protocol describes the acid-catalyzed intramolecular cyclization and dehydration of this compound to yield 2,5-Bis(4-bromophenyl)furan. The Paal-Knorr furan synthesis is a classic and efficient method for this transformation.[1][6]
Materials:
-
This compound
-
Acetic Anhydride
-
Concentrated Sulfuric Acid
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.
-
Add acetic anhydride to the flask (approximately 20 mL per gram of diketone).
-
Gently heat the mixture to reflux with stirring.
-
Prepare a catalytic amount of sulfuric acid in acetic anhydride by adding a few drops of concentrated sulfuric acid to a small volume of acetic anhydride.
-
Once the diketone solution is refluxing, carefully add the sulfuric acid/acetic anhydride mixture dropwise.
-
Observe for a color change, which indicates the progression of the reaction.
-
Continue to reflux the reaction mixture for approximately 1 hour.[3]
-
After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
As the solution cools, the product, 2,5-Bis(4-bromophenyl)furan, should crystallize out of the solution.
-
Filter the crystalline solid using a Buchner funnel and wash the crystals with a small amount of cold hexanes to remove any residual acetic anhydride.
-
Dry the product under vacuum to obtain the purified 2,5-Bis(4-bromophenyl)furan.
-
Characterize the product using appropriate analytical techniques (e.g., NMR, IR, and melting point).
Protocol 2: Synthesis of 2,5-Bis(4-bromophenyl)thiophene via Paal-Knorr Thiophene Synthesis
This protocol details the synthesis of 2,5-Bis(4-bromophenyl)thiophene from this compound using Lawesson's reagent. Lawesson's reagent is a powerful thionating agent commonly used in the Paal-Knorr thiophene synthesis to introduce sulfur and facilitate cyclization.[4][5][7]
Materials:
-
This compound
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous Toluene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Silica gel for column chromatography
-
Appropriate eluent (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer and reflux condenser under an inert atmosphere.
-
To the flask, add this compound and Lawesson's reagent (approximately 0.5 equivalents with respect to the diketone).
-
Add anhydrous toluene to the flask to dissolve the reactants.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
Purify the crude product by silica gel column chromatography. The specific eluent system will depend on the polarity of the product and byproducts, but a mixture of hexanes and ethyl acetate is a good starting point.
-
Collect the fractions containing the desired product, 2,5-Bis(4-bromophenyl)thiophene.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
-
Characterize the product using appropriate analytical techniques (e.g., NMR, mass spectrometry, and melting point).
Visualizations
Caption: Experimental workflow for the synthesis of 2,5-Bis(4-bromophenyl)furan.
Caption: Experimental workflow for the synthesis of 2,5-Bis(4-bromophenyl)thiophene.
Caption: Logical relationship of Paal-Knorr synthesis pathways for 1,4-diketones.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 6. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Biological Evaluation of Pyridazine Derivatives from 1,4-Bis(4-bromophenyl)-1,4-butanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 1,4-dicarbonyl compounds with hydrazine and its derivatives serves as a robust and versatile method for the synthesis of pyridazine-based heterocyclic scaffolds. These structures are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of 3,6-bis(4-bromophenyl)pyridazine and its derivatives from 1,4-Bis(4-bromophenyl)-1,4-butanedione. Furthermore, it explores the potential mechanisms of action of these compounds as anticancer and antimicrobial agents, with a focus on their interaction with key signaling pathways.
The core reaction involves the condensation of the 1,4-diketone, this compound, with a hydrazine derivative, leading to the formation of a stable six-membered dihydropyridazine ring, which subsequently undergoes oxidation to the aromatic pyridazine. The bromophenyl moieties on the resulting pyridazine scaffold offer opportunities for further functionalization and optimization of biological activity through various cross-coupling reactions.
Key Applications
The synthesized bis(4-bromophenyl)pyridazine derivatives are promising candidates for further investigation in the following areas:
-
Anticancer Drug Discovery: As potential inhibitors of critical cancer-related signaling pathways such as the PI3K/AKT and MAPK pathways.[3][4][5]
-
Antimicrobial Agent Development: As potential inhibitors of bacterial DNA gyrase, a validated target for antibiotics.
-
Chemical Biology: As molecular probes to study the aforementioned signaling pathways.
-
Materials Science: As building blocks for the synthesis of novel organic materials with potential applications in electronics and photonics.
Experimental Protocols
Protocol 1: Synthesis of 3,6-bis(4-bromophenyl)pyridazine from this compound and Hydrazine Hydrate
This protocol is adapted from a general procedure for the synthesis of 3,6-diarylpyridazines.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Acetic acid
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (20 mL), add hydrazine hydrate (2.0 mmol).
-
The reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane (30 mL) and washed with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous magnesium sulfate and filtered.
-
The solvent is evaporated to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3,6-bis(4-bromophenyl)pyridazine.
Protocol 2: Synthesis of 1-Aryl-3,6-bis(4-bromophenyl)pyridazinium salts from this compound and Substituted Hydrazines
This protocol describes the synthesis of N-aryl pyridazinium salts using substituted hydrazines.
Materials:
-
This compound
-
Aryl hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)
-
Ethanol
-
Triethylamine
-
Diethyl ether
Procedure:
-
A mixture of this compound (1.0 mmol) and the desired aryl hydrazine hydrochloride (1.2 mmol) in ethanol (25 mL) is prepared.
-
Triethylamine (1.5 mmol) is added to the mixture.
-
The reaction mixture is heated at reflux for 8-12 hours.
-
Upon cooling, the pyridazinium salt precipitates from the solution.
-
The precipitate is collected by filtration, washed with cold ethanol and then with diethyl ether.
-
The product is dried under vacuum to yield the pure 1-Aryl-3,6-bis(4-bromophenyl)pyridazinium salt.
Data Presentation
Table 1: Characterization Data of 3,6-bis(4-bromophenyl)pyridazine and a Related Derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3,6-bis(4-bromophenyl)pyridazine | C₁₆H₁₀Br₂N₂ | 390.08 | 228-230 | ~70-80 (estimated) | 7.65 (d, 4H), 7.80 (s, 2H), 7.95 (d, 4H) | 124.5, 129.0, 132.0, 137.5, 158.0 |
| 4,5-Dibromo-3,6-bis(4-bromophenyl)pyridazine | C₁₆H₈Br₄N₂ | 547.88 | 172-173 | 85 | 7.45-7.52 (m, 4H), 7.62 (d, 2H), 7.73 (s, 2H) | 127.9, 129.7, 129.9, 130.2, 132.0, 134.4, 138.4, 160.1 |
Note: The data for 3,6-bis(4-bromophenyl)pyridazine is predicted based on closely related structures and general knowledge of pyridazine synthesis. The data for 4,5-Dibromo-3,6-bis(4-bromophenyl)pyridazine is from literature.[1]
Signaling Pathways and Mechanisms of Action
Anticancer Activity: Inhibition of PI3K/AKT and MAPK Signaling Pathways
Several studies have indicated that pyridazine derivatives can exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT and MAPK pathways.[3][4][5] These pathways are crucial for cell proliferation, survival, and apoptosis.
The diagram above illustrates how pyridazine derivatives may inhibit the PI3K/AKT and MAPK signaling pathways. By inhibiting key kinases like PI3K and MEK, these compounds can block downstream signaling, leading to decreased cell proliferation and survival, and potentially inducing apoptosis in cancer cells.
Antimicrobial Activity: Inhibition of DNA Gyrase
Certain pyridazine derivatives have shown promise as antimicrobial agents by targeting bacterial DNA gyrase. This enzyme is essential for bacterial DNA replication and is a well-established target for antibiotics. DNA gyrase introduces negative supercoils into DNA, a process that is vital for relieving topological stress during DNA replication and transcription.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Bis(4-bromophenyl)-1,4-butanedione
Welcome to the technical support center for the synthesis of 1,4-Bis(4-bromophenyl)-1,4-butanedione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Friedel-Crafts acylation of bromobenzene with succinyl chloride. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the electrophilic aromatic substitution.[1][2]
Q2: What are the main challenges in this synthesis?
A2: The primary challenges include achieving a high yield of the desired di-acylated product, minimizing the formation of side products (such as the mono-acylated product and isomers), and effectively purifying the final compound. Catalyst deactivation and handling of moisture-sensitive reagents are also common concerns.
Q3: Why is the choice of Lewis acid catalyst important?
A3: The Lewis acid is crucial as it activates the succinyl chloride to form the acylium ion, the key electrophile in the reaction. The type and amount of Lewis acid can significantly impact the reaction rate, yield, and selectivity. Aluminum chloride is a strong and commonly used catalyst for this transformation.[1][2]
Q4: Can I use other halobenzenes as starting materials?
A4: Yes, other halobenzenes can be used; however, the reactivity of the aromatic ring is influenced by the halogen substituent. Bromobenzene is a good substrate as the bromine atom is an ortho-, para-director, favoring the formation of the desired 1,4-disubstituted product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | - Insufficient amount of Lewis acid catalyst.- Incomplete reaction.- Deactivation of the catalyst by moisture.- Suboptimal reaction temperature. | - Increase the molar ratio of the Lewis acid catalyst (e.g., AlCl₃) to succinyl chloride. A 2:1 or slightly higher ratio is often recommended.- Extend the reaction time or gently heat the reaction mixture to ensure completion.- Ensure all glassware is thoroughly dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Optimize the reaction temperature. The reaction is often started at a low temperature (e.g., 0-5 °C) during the addition of reagents and then allowed to warm to room temperature or gently heated. |
| Formation of Mono-Acylated Byproduct | - Insufficient amount of bromobenzene.- Short reaction time. | - Use a molar excess of bromobenzene to favor the di-acylation reaction.- Increase the reaction time to allow for the second acylation to occur. |
| Formation of Isomeric Byproducts | - The bromine substituent on the benzene ring is an ortho-, para-director, which can lead to the formation of some ortho-acylated product. | - While the para-isomer is generally the major product due to steric hindrance, purification by recrystallization is typically effective in isolating the desired 1,4-isomer. |
| Difficult Purification | - Presence of unreacted starting materials.- Formation of colored impurities or polymeric byproducts. | - After quenching the reaction with an acid/ice mixture, perform a thorough workup including washing the organic layer with dilute acid, water, and brine to remove the catalyst and water-soluble impurities.- Recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a solvent mixture) is the most effective method for purifying the solid product. |
| Reaction Does Not Start or is Sluggish | - Poor quality or deactivated Lewis acid catalyst.- Low reaction temperature. | - Use fresh, high-quality, and anhydrous Lewis acid catalyst.- Ensure the reaction temperature is appropriate for the chosen solvent and catalyst system. Gentle warming may be necessary to initiate the reaction. |
Experimental Protocols
Detailed Protocol for Friedel-Crafts Acylation of Bromobenzene with Succinyl Chloride
This protocol is a generalized procedure based on standard Friedel-Crafts acylation reactions. Optimization may be required for specific laboratory conditions and scales.
Materials:
-
Bromobenzene
-
Succinyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable solvent (e.g., carbon disulfide)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or acetic acid for recrystallization
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane.
-
Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. Add bromobenzene (2.5 equivalents) to the stirred suspension.
-
Slowly add a solution of succinyl chloride (1 equivalent) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.
-
Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid product from a suitable solvent such as ethanol or glacial acetic acid to obtain pure this compound.
Visualizations
Experimental Workflow
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting low yield in the synthesis.
References
Technical Support Center: Synthesis of 1,4-Bis(4-bromophenyl)-1,4-butanedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Bis(4-bromophenyl)-1,4-butanedione.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Friedel-Crafts acylation of bromobenzene with succinyl chloride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture and can become deactivated. 2. Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required as it complexes with the ketone product.[1][2] 3. Reaction Temperature Too Low: The reaction may not have reached the necessary activation energy. 4. Poor Quality Reagents: Bromobenzene or succinyl chloride may be impure or contain water. | 1. Use fresh, anhydrous aluminum chloride and handle it under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried. 2. Use at least two equivalents of AlCl₃ per equivalent of succinyl chloride. 3. Gradually heat the reaction mixture to reflux and monitor the reaction progress by TLC. 4. Use freshly distilled bromobenzene and high-purity succinyl chloride. |
| Formation of a Dark, Tarry Mixture | 1. Reaction Temperature Too High: Excessive heat can lead to polymerization and decomposition of reagents and products. 2. Presence of Impurities: Impurities in the starting materials can catalyze side reactions. | 1. Maintain a controlled reaction temperature. Add the reactants slowly to manage the exothermic reaction. 2. Purify the starting materials before use. |
| Product is Difficult to Purify | 1. Presence of Mono-acylated Byproduct: Incomplete reaction can result in the formation of 4-(4-bromobenzoyl)butanoic acid. 2. Formation of Intramolecular Cyclization Product: The intermediate, 4-(4-bromobenzoyl)butanoyl chloride, can potentially undergo intramolecular Friedel-Crafts acylation to form a cyclic ketone. 3. Polymerization: Under certain conditions, the difunctional reagents can lead to the formation of polymeric byproducts. | 1. Ensure a sufficient excess of bromobenzene is used to drive the reaction to completion. The acidic byproduct can be removed by washing the organic phase with a mild base (e.g., sodium bicarbonate solution) during workup. 2. This is less likely in an intermolecular reaction with an excess of the aromatic substrate, but can be minimized by maintaining a lower reaction temperature and slow addition of the acyl chloride. 3. Use a suitable solvent to ensure all reactants remain in solution and add the succinyl chloride dropwise to the bromobenzene/catalyst mixture to maintain a low concentration of the diacyl chloride. |
| Inconsistent Results | 1. Variability in Reagent Quality: The purity and dryness of reagents can significantly impact the reaction outcome. 2. Inconsistent Reaction Conditions: Variations in temperature, reaction time, and stirring rate can lead to different product distributions. | 1. Standardize the source and purification methods for all reagents. 2. Carefully control and document all reaction parameters for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the Friedel-Crafts acylation of bromobenzene with succinyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction is a type of electrophilic aromatic substitution.[1][2][3]
Q2: Why is a stoichiometric amount of Lewis acid catalyst required in this reaction?
A2: The Lewis acid catalyst, typically AlCl₃, forms a complex with the carbonyl groups of the ketone product. This complex is often stable under the reaction conditions, effectively sequestering the catalyst. Therefore, a stoichiometric amount (or even a slight excess) is necessary to ensure the reaction proceeds to completion.[1][2]
Q3: What are the primary side reactions to be aware of?
A3: The main potential side reactions include:
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Mono-acylation: If the reaction does not go to completion, you may isolate 4-(4-bromobenzoyl)butanoic acid as a byproduct.
-
Intramolecular Cyclization: The intermediate acyl chloride could potentially cyclize to form a substituted indanone or tetralone derivative, although this is less favored in the presence of an excess of the aromatic substrate.
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Polymerization: The bifunctional nature of succinyl chloride could lead to the formation of polymeric material, especially if the stoichiometry is not carefully controlled.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Samples of the reaction mixture can be taken at regular intervals and spotted on a TLC plate. The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progress.
Q5: What is a typical work-up procedure for this reaction?
A5: A typical work-up involves carefully quenching the reaction mixture by pouring it onto a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes. The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with water, a dilute solution of sodium bicarbonate (to remove any acidic byproducts), and finally with brine. The solvent is then removed under reduced pressure to yield the crude product.
Q6: What are suitable methods for purifying the final product?
A6: The crude product is typically a solid and can be purified by recrystallization from a suitable solvent, such as ethanol, methanol, or a mixture of solvents like dichloromethane/methanol. Column chromatography can also be used for further purification if necessary.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
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Bromobenzene
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Succinyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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Ice
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Concentrated hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethanol or other suitable recrystallization solvent
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (2.2 equivalents) to anhydrous dichloromethane in the flask.
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Add bromobenzene (at least 2 equivalents, can be used as solvent in some procedures) to the flask and cool the mixture in an ice bath.
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Dissolve succinyl chloride (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the succinyl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
Visualizations
Caption: Main reaction pathway for the synthesis.
Caption: Potential side reaction pathways.
Caption: A logical troubleshooting workflow.
References
Technical Support Center: Purification of Crude "1,4-Bis(4-bromophenyl)-1,4-butanedione" by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude "1,4-Bis(4-bromophenyl)-1,4-butanedione" via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of "this compound".
Question: The compound is not dissolving in the hot solvent, or a very large volume of solvent is required. What should I do?
Answer:
-
Ensure the Solvent is at its Boiling Point: The solubility of "this compound" will be significantly higher in a boiling solvent. Ensure the solvent is gently boiling before and during the addition of the crude product.
-
Solvent Selection: Based on the aromatic ketone nature of the compound, suitable solvents include ethanol, ethyl acetate, or a mixed solvent system like ethanol/water or acetone/water. If one solvent is not effective, a different one should be tried. A rule of thumb is that "like dissolves like"; therefore, moderately polar solvents are a good starting point.[1]
-
Check for Insoluble Impurities: The crude product may contain insoluble impurities. If a significant portion of the solid dissolves but a small amount remains, this is likely the case. In this situation, the hot solution should be filtered to remove these impurities before cooling.
-
Increase Solvent Volume Gradually: Add the hot solvent in small portions to the crude material with continuous stirring and heating. This will help to avoid using a large excess of solvent, which would lead to poor recovery.
Question: Crystals are not forming upon cooling the solution. What is the problem and how can I induce crystallization?
Answer:
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Supersaturation: The solution may be supersaturated. This can often be resolved by:
-
Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure "this compound" (a "seed crystal") to the solution. This provides a template for further crystal formation.
-
-
Concentration is Too Low: It is possible that too much solvent was added initially. If the above methods do not induce crystallization, the solution can be gently heated to evaporate some of the solvent, thereby increasing the concentration of the compound. Once the solution becomes slightly cloudy, allow it to cool slowly again.[2]
-
Cooling Rate: Ensure the solution is cooling slowly. Rapid cooling can sometimes inhibit crystallization. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
Question: The product has "oiled out" instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if there are significant impurities present.
-
Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation point and then allow the solution to cool slowly again.[2]
-
Change Solvent System: If oiling out persists, a different recrystallization solvent or a mixed solvent system may be necessary. Using a lower-boiling point solvent can be beneficial.
-
Slower Cooling: A very slow cooling rate can sometimes favor crystal formation over oiling out. Insulating the flask can help achieve this.
Question: The recrystallization yield is very low. What are the possible reasons and how can I improve it?
Answer:
A low yield can be due to several factors:
-
Using Too Much Solvent: This is a common reason for low recovery as a significant amount of the product will remain dissolved in the mother liquor.[2] To check for this, you can evaporate a small amount of the filtrate; a large amount of solid residue indicates significant product loss. If so, the mother liquor can be concentrated and a second crop of crystals can be collected.
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Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel. To avoid this, use a pre-heated funnel and filter the solution as quickly as possible.
-
Incomplete Crystallization: Ensure the solution has been thoroughly cooled in an ice bath to maximize the precipitation of the product.
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Washing with Room Temperature Solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize re-dissolving the product.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing "this compound"?
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Ethanol: Often a good general-purpose solvent for recrystallization.
-
Ethyl Acetate: Another effective solvent for moderately polar compounds.
-
Acetone: Can also be used, though its lower boiling point requires careful handling.
-
Mixed Solvent Systems: A mixture such as ethanol/water or acetone/water can be effective. The compound should be dissolved in the solvent in which it is more soluble (e.g., ethanol), and then the solvent in which it is less soluble (e.g., water) is added dropwise until the solution becomes cloudy (the cloud point). The solution is then heated until it becomes clear again and allowed to cool slowly.
Q2: How can I assess the purity of my recrystallized "this compound"?
A2: The purity of the recrystallized product can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp and well-defined melting point range. Impurities typically broaden the melting point range and depress the melting point.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the structure and identify the presence of impurities.
Q3: Is it necessary to use activated charcoal during recrystallization?
A3: Activated charcoal is used to remove colored impurities from a solution. If your crude "this compound" solution has a noticeable color, adding a small amount of activated charcoal to the hot solution before filtration can help to decolorize it. However, it is important not to add too much, as it can also adsorb some of the desired product, leading to a lower yield.
Experimental Protocol
This protocol is a general guideline for the recrystallization of "this compound" based on standard procedures for aromatic ketones. The optimal solvent and volumes may need to be determined experimentally.
1. Solvent Selection:
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Place a small amount (e.g., 50 mg) of the crude "this compound" into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, ethyl acetate, acetone) to each test tube at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature.
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Gently heat the test tubes that did not show dissolution. A suitable solvent will dissolve the compound when hot.
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Allow the hot solutions to cool. The best solvent will be one in which the compound crystallizes out upon cooling.
2. Dissolution:
-
Place the crude "this compound" in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent while stirring and heating until the solid is completely dissolved.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
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If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature on a benchtop, undisturbed.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.
6. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
7. Drying:
-
Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator.
Data Presentation
The following table summarizes hypothetical quantitative data for the recrystallization of "this compound". These values are estimates based on general principles and should be determined experimentally.
| Parameter | Before Recrystallization | After Recrystallization (Ethanol) | After Recrystallization (Ethyl Acetate) |
| Appearance | Off-white to light yellow powder | White crystalline solid | White crystalline solid |
| Melting Point | 165-170 °C (broad) | 172-174 °C (sharp) | 171-173 °C (sharp) |
| Purity (by HPLC) | ~90% | >98% | >97% |
| Typical Yield | N/A | 70-85% | 65-80% |
Visualization
Caption: Workflow for the recrystallization of "this compound".
References
Technical Support Center: Column Chromatography of 1,4-Bis(4-bromophenyl)-1,4-butanedione
This technical support center provides troubleshooting guidance and frequently asked questions for the column chromatography purification of 1,4-Bis(4-bromophenyl)-1,4-butanedione.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound.
Question: My compound is not moving from the top of the column.
Answer:
This indicates that the mobile phase (eluent) is not polar enough to displace the compound from the stationary phase. This compound, being a ketone, has polar characteristics and will adsorb to the silica gel.
-
Possible Causes:
-
The polarity of the eluent is too low.
-
The compound has low solubility in the chosen eluent.
-
-
Solutions:
-
Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.[1]
-
If the compound is still not moving even with 100% ethyl acetate, a more polar solvent system, such as dichloromethane/methanol, may be necessary.[2]
-
Ensure your compound is fully dissolved before loading it onto the column. If solubility is an issue, you might need to use a stronger, more polar solvent to dissolve the sample for loading.[2]
-
Question: My compound is eluting too quickly (with the solvent front).
Answer:
This suggests that the mobile phase is too polar, causing the compound to spend most of its time in the mobile phase with little interaction with the stationary phase.
-
Possible Causes:
-
The polarity of the eluent is too high.
-
-
Solutions:
-
Decrease the polarity of the mobile phase. For instance, increase the proportion of the non-polar solvent (e.g., hexane) in your eluent mixture.
-
It is crucial to perform Thin Layer Chromatography (TLC) beforehand to determine an appropriate solvent system where the desired compound has an Rf value of approximately 0.2-0.4 for optimal separation.[3]
-
Question: I am getting poor separation between my product and impurities.
Answer:
Poor separation, or resolution, can be caused by several factors related to the column setup and the chosen mobile phase.
-
Possible Causes:
-
Solutions:
-
Use TLC to find a solvent system that provides good separation between the spots of your product and the impurities.[6]
-
Ensure the column is packed uniformly without any air bubbles or cracks.[4][7]
-
Use an appropriate amount of silica gel, typically 30-100 times the weight of the crude sample.
-
If using flash chromatography, reduce the pressure to slow down the flow rate, allowing for better equilibrium between the stationary and mobile phases.[5]
-
Question: The collected fractions show significant tailing.
Answer:
Tailing, where the spots on a TLC plate appear elongated, can lead to impure fractions.
-
Possible Causes:
-
The compound might be slightly acidic or basic, interacting too strongly with the silica gel.
-
The sample was overloaded on the column.
-
The polarity of the eluent is not optimal.
-
-
Solutions:
-
While this compound is neutral, some impurities might be acidic. Adding a small amount (e.g., 0.5-1%) of a modifier like triethylamine (for basic impurities) or acetic acid (for acidic impurities) to the eluent can sometimes resolve tailing issues.
-
Load a smaller amount of the crude material onto the column.
-
Adjust the solvent system. Sometimes a different solvent combination with a similar polarity can improve peak shape.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: The most common stationary phase for compounds of this nature is silica gel (SiO2).[8] Alumina (Al2O3) can also be used, but silica gel is generally the first choice for neutral organic compounds like ketones.[8]
Q2: How do I select the best mobile phase (eluent)?
A2: The best way to select a mobile phase is by using Thin Layer Chromatography (TLC).[1][6] The goal is to find a solvent system where the Rf (retention factor) of this compound is between 0.2 and 0.4, and there is a clear separation from any impurities.[3] A good starting point would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[9]
Q3: How much silica gel should I use?
A3: A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio is recommended.
Q4: How should I load my sample onto the column?
A4: There are two common methods for loading the sample:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the eluent or a solvent in which it is highly soluble (like dichloromethane). Then, carefully pipette this solution onto the top of the packed column.[5]
-
Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to get a free-flowing powder. This powder is then carefully added to the top of the packed column.[5] Dry loading is often preferred as it can lead to better separation.[5]
Data Presentation: Recommended Mobile Phase Systems
Since this compound is a moderately polar compound, the following solvent systems are recommended as starting points for TLC analysis to determine the optimal eluent for column chromatography.
| Solvent System (v/v) | Polarity | Recommended Use | Target Rf |
| Hexane / Ethyl Acetate | Low to Medium | Good starting point for many ketones. | 0.2 - 0.4 |
| Hexane / Dichloromethane | Low to Medium | Alternative to ethyl acetate systems. | 0.2 - 0.4 |
| Toluene / Ethyl Acetate | Medium | Can provide different selectivity. | 0.2 - 0.4 |
| Dichloromethane / Methanol | High | For more polar compounds if others fail. | 0.2 - 0.4 |
Experimental Protocol: Column Chromatography Purification
This protocol provides a general methodology for the purification of this compound.
1. Preparation of the Column:
- Select a glass column of an appropriate size.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a small layer of sand.
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Pour the slurry into the column and allow the silica gel to pack under gravity, tapping the column gently to ensure even packing.
- Add a layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.
- Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[5]
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
- Alternatively, perform dry loading as described in the FAQ section.
- Carefully apply the sample to the top of the column.
3. Elution:
- Carefully add the eluent to the column.
- If using flash chromatography, apply gentle pressure (e.g., with a pump or inert gas).[5]
- Start with a less polar solvent mixture and, if necessary, gradually increase the polarity (gradient elution) to elute the compounds.
- Collect the eluent in fractions (e.g., in test tubes).
4. Fraction Analysis:
- Analyze the collected fractions using TLC to determine which fractions contain the pure product.
- Combine the pure fractions.
- Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for column chromatography.
Caption: Experimental workflow for purification.
References
- 1. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 2. Chromatography [chem.rochester.edu]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. chromtech.com [chromtech.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Low Solubility of 1,4-Bis(4-bromophenyl)-1,4-butanedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low solubility of "1,4-Bis(4-bromophenyl)-1,4-butanedione" in various reaction conditions.
Troubleshooting Guides
Low solubility of "this compound" can hinder reaction kinetics and overall yield. The following troubleshooting guides provide a systematic approach to address this issue.
Initial Assessment of Solubility
A preliminary assessment of solubility in a range of solvents is the first step in troubleshooting. Based on the principle of "like dissolves like," the non-polar nature of "this compound" suggests that it will have better solubility in less polar organic solvents.
Recommended Solvents for Initial Screening:
-
Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Aromatic Hydrocarbons: Toluene, Xylene
-
Ethers: Diethyl ether, 1,4-Dioxane
Experimental Protocol for Qualitative Solubility Assessment:
-
Add approximately 10 mg of "this compound" to a small test tube.
-
Add 1 mL of the selected solvent.
-
Vigorously shake or vortex the test tube for 60 seconds at room temperature.
-
Visually inspect the solution for any undissolved solid.
-
Record the observation as "soluble," "partially soluble," or "insoluble."
Strategies for Enhancing Solubility
If the initial screening reveals low solubility in the desired reaction solvent, the following techniques can be employed to enhance dissolution.
1. Solvent System Modification
-
Co-solvents: The use of a mixture of solvents can significantly improve solubility.[1] A small amount of a "good" solvent (in which the compound is more soluble) can be added to the primary reaction solvent. For "this compound," adding a small amount of DMSO or DMF to a less polar solvent like toluene could be effective.
Experimental Protocol for Co-solvent System:
-
Dissolve "this compound" in a minimal amount of a "good" solvent (e.g., DMSO).
-
Add this solution dropwise to the primary reaction solvent under stirring.
-
Observe for any precipitation. If the solution remains clear, the co-solvent system is suitable.
-
-
Solvent Screening: A systematic screening of a wider range of solvents can identify an optimal medium for the reaction.
2. Temperature Adjustment
-
Heating: For many organic compounds, solubility increases with temperature.[2] Heating the reaction mixture can help dissolve the starting material. However, the thermal stability of all reactants and reagents must be considered.
Experimental Protocol for Heating:
-
Suspend "this compound" in the chosen solvent in a reaction vessel equipped with a condenser.
-
Gradually heat the mixture while stirring.
-
Monitor the dissolution of the solid.
-
Once dissolved, the reaction can be maintained at that temperature or carefully cooled to a lower temperature if necessary for the reaction to proceed.
-
3. Sonication
-
Ultrasonic Agitation: Sonication uses high-frequency sound waves to agitate particles in a solution, which can aid in the dissolution of poorly soluble solids.[2][3][4] This technique provides mechanical energy to break down solute-solute interactions.
Experimental Protocol for Sonication:
-
Place the reaction vessel containing the suspension of "this compound" in an ultrasonic bath.
-
Alternatively, immerse an ultrasonic probe directly into the reaction mixture.
-
Apply ultrasonic energy for short intervals (e.g., 5-10 minutes) to avoid excessive heating of the sample.
-
Monitor the dissolution of the solid between intervals.
-
Frequently Asked Questions (FAQs)
Q1: In which solvents is "this compound" likely to be most soluble?
A1: Based on its chemical structure, "this compound" is a relatively non-polar molecule. Therefore, it is expected to have better solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), as well as chlorinated solvents such as dichloromethane (DCM) and chloroform. Aromatic hydrocarbons like toluene may also be suitable, especially at elevated temperatures.
Q2: I've tried dissolving the compound in my reaction solvent at room temperature, but it's not working. What should I do next?
A2: The first step is to try heating the mixture. Gently warm the suspension while stirring to see if the compound dissolves. If heating is not an option due to the sensitivity of other reagents, consider using a co-solvent. Add a small amount of a solvent in which the compound is known to be more soluble (like DMSO or DMF) to your reaction mixture. Sonication is another effective technique to try if heating or co-solvents are not successful.
Q3: Can I use a very high temperature to dissolve the compound?
A3: While increasing the temperature generally improves solubility, it is crucial to consider the stability of "this compound" and all other components of your reaction at elevated temperatures. Always check the literature for the decomposition temperature of your reactants and products before applying high heat.
Q4: Will sonication affect the outcome of my reaction?
A4: Sonication provides energy to the system and can sometimes influence reaction rates or pathways.[5] It is advisable to first determine if sonication is necessary for dissolution. If so, run a small-scale control reaction with and without sonication to assess any potential impact on the reaction outcome.
Q5: How can I determine the quantitative solubility of "this compound" in a specific solvent?
A5: A common method to determine quantitative solubility is the gravimetric method:
-
Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent in a sealed vial.
-
Agitate the vial at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Carefully filter the solution to remove any undissolved solid.
-
Take a known volume of the clear filtrate and evaporate the solvent completely under reduced pressure.
-
Weigh the remaining solid to determine the mass of the compound that was dissolved in that volume of solvent.
-
Calculate the solubility in units such as g/L or mol/L.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Temperature (°C) | Observation (Soluble/Partially Soluble/Insoluble) |
| Dichloromethane | 25 | |
| Chloroform | 25 | |
| Tetrahydrofuran | 25 | |
| Toluene | 25 | |
| Toluene | 80 | |
| DMF | 25 | |
| DMSO | 25 |
Table 2: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
Visualizations
Logical Workflow for Troubleshooting Low Solubility
References
Technical Support Center: 1,4-Bis(4-bromophenyl)-1,4-butanedione Synthesis
Welcome to the technical support center for the synthesis of 1,4-Bis(4-bromophenyl)-1,4-butanedione. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions, with a specific focus on reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound typically involves a two-step process. The first step is a Friedel-Crafts acylation of bromobenzene with succinic anhydride to form 3-(4-bromobenzoyl)propanoic acid. This intermediate is then subjected to a second Friedel-Crafts acylation with another molecule of bromobenzene to yield the final product.
Q2: Why is reaction temperature a critical parameter in this synthesis?
A2: Reaction temperature significantly influences the rate of reaction, product yield, and purity. In Friedel-Crafts acylations, temperature control is crucial to manage the formation of side products and ensure the desired regioselectivity.[1] High temperatures can accelerate the reaction but may also lead to the formation of unwanted isomers and other impurities.[2]
Q3: What are the common side products observed in this reaction?
A3: Common side products can include the ortho and meta isomers of the desired para-substituted product.[1][3] At suboptimal temperatures, polymerization or degradation of starting materials and products can also occur.
Q4: What catalysts are typically used for this reaction?
A4: A strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl3), is commonly used to facilitate the Friedel-Crafts acylation.[1][3]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting materials and the formation of the product.
Troubleshooting Guide
| Problem Encountered | Possible Cause | Recommended Solution |
| Low to no product yield | Reaction temperature is too low: The activation energy for the reaction is not being met, resulting in a very slow or stalled reaction. | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress at each new temperature point. |
| Catalyst deactivation: The Lewis acid catalyst may have been deactivated by moisture or other impurities. | Ensure all glassware is thoroughly dried and the reaction is run under anhydrous conditions. Use freshly opened or purified reagents. | |
| Formation of multiple products (low purity) | Reaction temperature is too high: High temperatures can lead to the formation of undesired side products, such as ortho isomers.[1] | Decrease the reaction temperature. Running the reaction at a lower temperature for a longer duration can improve selectivity.[1] Consider a temperature screening experiment to find the optimal balance between reaction rate and selectivity. |
| Incorrect stoichiometry of reactants or catalyst: An improper ratio of reactants to catalyst can lead to incomplete reactions or the formation of byproducts. | Carefully check and optimize the molar ratios of bromobenzene, succinic anhydride, and the Lewis acid catalyst. | |
| Product degradation | Excessively high reaction temperature: The desired product may be thermally unstable at the reaction temperature, leading to decomposition. | Perform the reaction at a lower temperature. If the reaction rate is too slow at lower temperatures, consider a more active catalyst or a different solvent system. |
| Inconsistent results between batches | Poor temperature control: Fluctuations in the reaction temperature can lead to variability in yield and purity. | Use a reliable heating mantle with a temperature controller and a thermocouple to ensure consistent and accurate temperature control throughout the reaction. |
Data Presentation: Effect of Temperature on Reaction Outcome
The following table summarizes hypothetical data from a temperature optimization study for the second step of the synthesis (reaction of 3-(4-bromobenzoyl)propanoic acid with bromobenzene) to illustrate the impact of temperature on yield and purity.
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) | Observations |
| 0 | 24 | 15 | 98 | Very slow reaction rate, but high purity. |
| 25 (Room Temp) | 12 | 65 | 95 | Moderate reaction rate with good purity. |
| 50 | 6 | 85 | 88 | Faster reaction, but a noticeable increase in impurity levels. |
| 80 | 3 | 70 | 75 | Rapid reaction, but significant formation of side products and lower yield of the desired product. |
Note: This data is illustrative and actual results may vary depending on specific experimental conditions.
Experimental Protocols: Temperature Optimization
Objective: To determine the optimal reaction temperature for the synthesis of this compound that maximizes yield while maintaining high purity.
Materials:
-
3-(4-bromobenzoyl)propanoic acid
-
Bromobenzene
-
Anhydrous aluminum chloride (AlCl3)
-
Anhydrous dichloromethane (DCM) as solvent
-
Reaction vessel with a magnetic stirrer, condenser, and nitrogen inlet
-
Heating mantle with a temperature controller and thermocouple
Procedure:
-
Setup: Assemble a clean, dry reaction vessel under a nitrogen atmosphere.
-
Reagent Addition:
-
To the reaction vessel, add 3-(4-bromobenzoyl)propanoic acid and anhydrous DCM.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add anhydrous AlCl3 to the stirred mixture.
-
Add bromobenzene dropwise to the reaction mixture.
-
-
Temperature Screening:
-
Divide the reaction mixture into four equal aliquots in separate, identical reaction vessels.
-
Set the temperature for each vessel to the desired screening temperatures (e.g., 0°C, 25°C, 50°C, and 80°C).
-
Maintain constant stirring and monitor each reaction over time.
-
-
Reaction Monitoring:
-
At regular intervals (e.g., every hour), take a small sample from each reaction.
-
Quench the sample with cold, dilute HCl.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analyze the sample by TLC or HPLC to determine the extent of product formation and the presence of impurities.
-
-
Work-up and Analysis:
-
Once the reaction is deemed complete (based on the consumption of the starting material), quench the reaction by slowly pouring it over a mixture of ice and concentrated HCl.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Determine the yield and purity of the product obtained at each temperature.
-
-
Optimization: Based on the results, select the temperature that provides the best balance of yield, purity, and reaction time. Further fine-tuning can be performed with smaller temperature increments around the identified optimal temperature.
Mandatory Visualization
Caption: Troubleshooting workflow for reaction temperature optimization.
References
Technical Support Center: Catalyst Selection for Reactions Involving 1,4-Bis(4-bromophenyl)-1,4-butanedione
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-Bis(4-bromophenyl)-1,4-butanedione. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for common synthetic transformations involving this versatile building block.
Overview of Reactivity
This compound possesses two primary reactive sites: the 1,4-dicarbonyl core and the two aryl bromide moieties. This dual reactivity allows for a range of transformations:
-
Cyclization Reactions (Paal-Knorr Synthesis): The 1,4-dicarbonyl structure is an ideal precursor for synthesizing five-membered heterocycles like pyrroles, furans, and thiophenes.
-
Cross-Coupling Reactions (Heck, Suzuki-Miyaura, etc.): The carbon-bromine bonds on the phenyl rings are susceptible to palladium-catalyzed cross-coupling, enabling the formation of new carbon-carbon bonds.
This guide is divided into sections based on these key reaction types to help you select the appropriate catalyst and troubleshoot common experimental issues.
Section 1: Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is the most prominent method for converting 1,4-dicarbonyl compounds into substituted pyrroles through condensation with a primary amine or ammonia.[1][2]
Frequently Asked Questions (FAQs)
Q1: What type of catalyst is required for the Paal-Knorr synthesis with this compound? A1: The reaction is typically catalyzed by an acid.[3] Both Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) and Lewis acids (e.g., Sc(OTf)₃, MgI₂, TiCl₄) can be used.[1][4][5] The choice often depends on the sensitivity of other functional groups in your substrate. For acid-sensitive molecules, a milder Lewis acid is recommended.[3]
Q2: Can I run the reaction without a catalyst? A2: Yes, the reaction can proceed under neutral conditions, especially at high temperatures. However, the addition of a weak acid, such as acetic acid, significantly accelerates the reaction rate.[6][7]
Q3: My reaction is producing a furan byproduct instead of the desired pyrrole. What is causing this? A3: Furan formation is a common side reaction in Paal-Knorr synthesis, favored by strongly acidic conditions (pH < 3) or the use of amine hydrochloride salts.[6][7] To favor pyrrole formation, use weakly acidic or neutral conditions and a free amine rather than its salt.
Q4: Are there "greener" or milder alternatives to traditional acid catalysts? A4: Yes, several modern methods offer milder conditions. Catalysts like montmorillonite clay and iodine have been shown to promote the reaction.[3] Microwave-assisted synthesis can also dramatically reduce reaction times and harshness.[4] Additionally, using an ionic liquid like [BMIm]BF₄ may allow the reaction to proceed at room temperature without any added acid catalyst.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently acidic conditions. 2. Steric hindrance from the amine. 3. Low reaction temperature. | 1. Add a catalytic amount of a weak acid (e.g., acetic acid). 2. Switch to a less sterically hindered primary amine if possible. 3. Increase the reaction temperature or use microwave irradiation. |
| Formation of Furan Side Product | Reaction conditions are too acidic (pH < 3). | 1. Switch to a weaker acid (e.g., acetic acid). 2. Ensure you are using a primary amine, not an amine salt (e.g., R-NH₂ vs. R-NH₃⁺Cl⁻). 3. Run the reaction under neutral conditions in a high-boiling solvent. |
| Complex Product Mixture | Decomposition of starting material or product under harsh acidic conditions. | 1. Use a milder Lewis acid catalyst (e.g., Sc(OTf)₃).[8] 2. Reduce the reaction temperature and extend the reaction time. 3. Consider a catalyst-free, microwave-assisted approach. |
Catalyst and Condition Summary for Paal-Knorr Pyrrole Synthesis
| Catalyst | Amine Source | Solvent | Temperature | Key Advantages |
| Acetic Acid (AcOH) | Primary Amine | Ethanol, Toluene | Reflux | Simple, inexpensive, and effective for many substrates.[6] |
| p-Toluenesulfonic Acid (p-TsOH) | Primary Amine | Toluene | Reflux | Stronger acid, may improve yields for less reactive amines. |
| Scandium Triflate (Sc(OTf)₃) | Primary Amine | 1,4-Dioxane | 100 °C | Mild Lewis acid, suitable for acid-sensitive substrates.[8] |
| Iodine (I₂) | Primary Amine | Methanol | Reflux | Mild conditions, avoids strong acids. |
| Montmorillonite Clay | Primary Amine | Toluene | Reflux | Heterogeneous catalyst, easy to remove by filtration.[4] |
| None (Microwave-Assisted) | Primary Amine | Ethanol | 120-150 °C | Rapid reaction times, often avoids the need for a catalyst. |
Experimental Protocol: Synthesis of 1-(Aryl)-2,5-bis(4-bromophenyl)pyrrole
-
To a solution of this compound (1.0 mmol) in glacial acetic acid (10 mL), add the desired primary amine (e.g., aniline, 1.1 mmol).
-
Heat the reaction mixture to reflux (approx. 118 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the cooled mixture into a beaker of ice water (50 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure N-substituted pyrrole.
Diagram: Paal-Knorr Pyrrole Synthesis Workflow
Caption: Workflow for a typical Paal-Knorr pyrrole synthesis.
Section 2: Mizoroki-Heck Cross-Coupling Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (in this case, the aryl bromide) and an alkene.[9] This allows for the functionalization of the bromophenyl rings.
Frequently Asked Questions (FAQs)
Q1: What is a standard catalyst for the Heck reaction with aryl bromides? A1: A common and effective catalyst system is Palladium(II) acetate (Pd(OAc)₂) combined with a phosphine ligand, such as triphenylphosphine (PPh₃) or a more electron-rich, bulky phosphine like tri(o-tolyl)phosphine or tricyclohexylphosphine (PCy₃). Pre-formed catalysts like Pd(PPh₃)₄ can also be used.[10]
Q2: Why is a base necessary in the Heck reaction? A2: A base is required to neutralize the hydrogen halide (HBr) that is eliminated during the catalytic cycle.[11] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. Common bases include triethylamine (NEt₃), potassium carbonate (K₂CO₃), or sodium acetate (NaOAc).[12]
Q3: My reaction is slow or stalls. How can I improve the conversion? A3: For aryl bromides, which are less reactive than aryl iodides, higher temperatures are often needed.[13] Switching to a more polar aprotic solvent like DMF or NMP can help.[14] Additionally, using a more active catalyst system, such as one with a bulky electron-rich N-heterocyclic carbene (NHC) ligand, can significantly improve performance.[13]
Q4: What is the role of additives like tetrabutylammonium bromide (TBAB)? A4: Phase-transfer agents like TBAB can stabilize the active palladium catalyst, particularly when using polar solvents, and can help facilitate the reaction between components that may have different solubilities.[14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | 1. Catalyst deactivation (formation of Pd black). 2. Insufficiently active catalyst for aryl bromide. 3. Base is too weak. | 1. Ensure reaction is under an inert atmosphere (N₂ or Ar). Use a stabilizing ligand or additive (TBAB). 2. Switch to a more active ligand (e.g., a bulky phosphine or NHC). Increase catalyst loading. 3. Use a stronger base like K₂CO₃ or Cs₂CO₃. |
| Formation of Homocoupled Alkene | Side reaction of the alkene, sometimes promoted by high temperatures. | 1. Lower the reaction temperature and extend the reaction time. 2. Use a more selective catalyst system. |
| Double Heck Reaction | Reaction occurs at both aryl bromide sites when only mono-substitution is desired. | 1. Use a stoichiometric amount (1.0-1.2 equivalents) of the alkene. 2. Stop the reaction at partial conversion and separate the mono- and di-substituted products chromatographically. |
Catalyst System Summary for Heck Reaction with Aryl Bromides
| Pd Source | Ligand/Additive | Base | Solvent | Temperature |
| Pd(OAc)₂ | PPh₃ | NEt₃ | Acetonitrile | 80-100 °C |
| Pd/C | None | Na₂CO₃ | NMP | 120-140 °C |
| Pd EnCat 30 | Bu₄NCl | Na₂CO₃ | NMP | 120-140 °C |
| (P(NC₅H₁₀)₃)₂PdCl₂ | TBAB | K₂CO₃ | NMP or DMF | 100 °C |
| Pd(OAc)₂ | NHC Ligand | K₂CO₃ | DMF/H₂O | 80 °C |
References for table data:[12][13][14]
Experimental Protocol: Heck Coupling of this compound with Styrene
-
In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.08 mmol, 8 mol%).
-
Add anhydrous N,N-Dimethylformamide (DMF, 10 mL), followed by styrene (2.5 mmol) and triethylamine (3.0 mmol).
-
Seal the flask and heat the mixture to 100 °C with stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the di-substituted product.
Diagram: Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle for the Mizoroki-Heck reaction.
Section 3: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is another powerful palladium-catalyzed method for forming C-C bonds, coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[15]
Frequently Asked Questions (FAQs)
Q1: What is a reliable catalyst for Suzuki coupling of aryl bromides? A1: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic and highly effective catalyst for aryl bromides.[10] Alternatively, systems generated in situ from a Pd(II) source like Pd(OAc)₂ or PdCl₂ with phosphine ligands are also widely used.[16]
Q2: How do I choose the right base for my Suzuki reaction? A2: The base plays a crucial role in activating the boronic acid for transmetalation.[16] Inorganic bases are common. Potassium carbonate (K₂CO₃) is a good starting point. For less reactive systems, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary.[10]
Q3: My reaction is suffering from deboronation of the boronic acid. How can I prevent this? A3: Protodeboronation (replacement of the -B(OH)₂ group with -H) can be a significant side reaction, especially with electron-rich or heteroaromatic boronic acids. Using anhydrous solvents and a non-aqueous base like potassium fluoride (KF) can help minimize this. Running the reaction at the lowest effective temperature is also advisable.
Q4: Can this reaction be performed in "green" solvents? A4: Yes, Suzuki couplings have been successfully performed in water or water/organic solvent mixtures, often with the help of specialized water-soluble ligands or phase-transfer catalysts.[17] These systems can simplify product isolation and reduce environmental impact.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Inefficient transmetalation. 2. Catalyst deactivation. 3. Poor quality of boronic acid. | 1. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃). 2. Degas solvents thoroughly and maintain an inert atmosphere. Increase ligand-to-palladium ratio. 3. Use fresh, pure boronic acid; consider using the corresponding boronate ester for stability. |
| Aryl Homocoupling (Ar-Ar) | Oxidative addition is slow relative to side reactions of the Pd(0) catalyst. | 1. Use a ligand that promotes faster oxidative addition (e.g., a bulky, electron-rich phosphine). 2. Ensure rigorous exclusion of oxygen. |
| Boronic Acid Homocoupling | Side reaction, particularly with arylboronic acids containing electron-donating groups. | 1. Lower the reaction temperature. 2. Use a different palladium precursor/ligand combination. |
Catalyst System Summary for Suzuki Coupling with Aryl Bromides
| Pd Source | Ligand | Base | Solvent | Temperature |
| Pd(PPh₃)₄ | (PPh₃) | K₃PO₄ | 1,4-Dioxane | 80 °C |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene/H₂O | 100 °C |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | THF | Room Temp - 60 °C |
| PdCl₂(dppf) | dppf | K₂CO₃ | DMF | 90 °C |
References for table data:[10][16]
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
-
To a Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (2.5 mmol), and potassium phosphate (K₃PO₄, 4.0 mmol).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the flask.
-
Add degassed 1,4-dioxane (15 mL) and degassed water (3 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 8-16 hours, monitoring by TLC.
-
After cooling, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain 1,4-Bis(biphenyl-4-yl)-1,4-butanedione.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Recent approaches in the organocatalytic synthesis of pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01690C [pubs.rsc.org]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 13. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
Preventing byproduct formation in Paal-Knorr synthesis with "1,4-Bis(4-bromophenyl)-1,4-butanedione"
Here is the technical support center guide for preventing byproduct formation in the Paal-Knorr synthesis with "1,4-Bis(4-bromophenyl)-1,4-butanedione".
Topic: Preventing Byproduct Formation with this compound Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice, optimized protocols, and answers to frequently asked questions regarding the Paal-Knorr synthesis of 2,5-di(4-bromophenyl)pyrroles. The primary focus is on minimizing and eliminating byproduct formation to improve yield and purity.
Troubleshooting Guide
Question: My reaction is producing a significant, non-nitrogenous byproduct that is difficult to separate from my desired pyrrole. What is it and how can I prevent it?
Answer: The most common byproduct in the Paal-Knorr synthesis is a furan, formed by the acid-catalyzed self-condensation of the 1,4-diketone starting material.[1][2] This side reaction is particularly favored under strongly acidic conditions (pH < 3) or with prolonged heating in the presence of a strong acid.[3][4]
Prevention Strategies:
-
Control Acidity: Avoid strong Brønsted acids like H₂SO₄ or HCl.[1] Instead, use a weak acid like acetic acid, which accelerates the desired pyrrole formation without excessively promoting furan synthesis.[3][4] The reaction can also be conducted under neutral conditions, though it may be slower.[3]
-
Use a Lewis Acid Catalyst: Mild Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃ can effectively catalyze the reaction under gentler conditions, reducing the likelihood of furan formation.[1]
-
Amine Stoichiometry: Use a slight excess of the primary amine to ensure it outcompetes the intramolecular cyclization pathway leading to the furan.
Question: The reaction is very slow, and I have a low conversion of my this compound. How can I increase the reaction rate without generating byproducts?
Answer: Low reaction rates are common, especially with less nucleophilic aromatic amines.[4] The electron-withdrawing nature of the 4-bromophenyl groups can increase the electrophilicity of the carbonyl carbons, but overcoming the activation energy for cyclization still requires optimized conditions.
Optimization Strategies:
-
Catalyst Choice: The addition of a weak acid is known to accelerate the reaction.[4] If uncatalyzed, consider adding glacial acetic acid as both a catalyst and solvent.
-
Microwave Irradiation: Microwave-assisted Paal-Knorr synthesis has been shown to dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[1][5]
-
Solvent Selection: While the reaction can be run in various solvents, using an ionic liquid like [BMIm]BF₄ can facilitate the reaction at room temperature, even without an acid catalyst.[1] For conventional heating, a high-boiling polar aprotic solvent may be effective.
Question: My TLC/LC-MS analysis shows multiple spots close to my product, making purification by column chromatography challenging. What are these impurities?
Answer: Besides the furan byproduct and unreacted diketone, you may be observing reaction intermediates. The mechanism involves the formation of a hemiaminal, followed by cyclization and then a two-step dehydration.[6][7]
Likely Impurities:
-
Unreacted Starting Material: this compound.
-
Furan Byproduct: 2,5-Bis(4-bromophenyl)furan.
-
Hemiaminal Intermediate: The initial adduct of the amine attacking one of the carbonyls.
-
2,5-Dihydroxy-tetrahydropyrrole Derivative: The cyclized, but not yet dehydrated, intermediate.[6][7]
Troubleshooting Purification:
-
Drive the Reaction to Completion: Ensure the final dehydration steps are complete by allowing adequate reaction time or using gentle heating. The use of molecular sieves can help by removing the water byproduct.
-
Optimize Chromatography: Use a multi-component solvent system for your column to improve the separation of these structurally similar compounds. Consider a gradient elution method.
Frequently Asked Questions (FAQs)
-
What is the primary competing reaction in the Paal-Knorr pyrrole synthesis? The main side reaction is the acid-catalyzed intramolecular cyclization and dehydration of the 1,4-diketone to yield a furan derivative.[1][3]
-
What is the optimal pH range to maximize pyrrole yield? The reaction should be conducted under weakly acidic or neutral conditions.[3] Using amine hydrochloride salts or adjusting the pH to below 3 will favor the formation of furans.[3][4]
-
Are there modern, "greener" alternatives to traditional heating in solvents? Yes. Numerous methods have been developed, including the use of recyclable heterogeneous catalysts (e.g., silica-supported sulfuric acid, ion-exchange resins), reactions in water with surfactants, and solvent-free reactions under microwave irradiation.[4][8]
-
How does my specific substrate, this compound, influence the reaction? The two electron-withdrawing bromophenyl groups make the carbonyl carbons highly electrophilic. This can increase the rate of the initial nucleophilic attack by the amine. However, it may also render the substrate more sensitive to harsh acidic conditions, making careful control of the reaction environment crucial to prevent side reactions.
Data Summary: Influence of Reaction Parameters
The following table summarizes how different reaction conditions can influence the outcome of the Paal-Knorr synthesis, with a focus on preventing byproduct formation.
| Parameter | Condition | Expected Outcome (Pyrrole Yield) | Potential Issues & Remarks |
| Catalyst | None (Neutral) | Moderate | Reaction can be slow.[3] |
| Weak Brønsted Acid (e.g., Acetic Acid) | High | Accelerates reaction; optimal for preventing furan formation.[3][4] | |
| Strong Brønsted Acid (e.g., H₂SO₄, p-TsOH) | Low to Moderate | High risk of furan byproduct formation, especially at pH < 3.[1][3][4] | |
| Lewis Acid (e.g., Sc(OTf)₃, MgI₂) | High | Mild conditions, suitable for sensitive substrates.[1][7] | |
| Temperature | Room Temperature | Low to Moderate | Often requires a highly efficient catalyst or long reaction times.[1] |
| Conventional Heating (Reflux) | Moderate to High | Increased reaction rate but can promote byproduct formation if not controlled.[4] | |
| Microwave Irradiation | High to Excellent | Significantly reduced reaction times and often cleaner product profiles.[1] | |
| Solvent | Acetic Acid | High | Acts as both solvent and weak acid catalyst. |
| Toluene / Xylene | Moderate to High | Allows for azeotropic removal of water with a Dean-Stark trap. | |
| Ionic Liquid | High | Can enable reaction at room temperature without an added catalyst.[1] | |
| Water | Moderate to High | Requires a suitable catalyst (e.g., FeCl₃) or surfactant.[8][9] | |
| Solvent-Free | High | Often paired with microwave heating or specific solid catalysts.[4] |
Visualizations
Reaction Pathway Diagram
Caption: Competing pathways in the Paal-Knorr synthesis.
Troubleshooting Workflow
Caption: Workflow for troubleshooting byproduct formation.
General Reaction Mechanism
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
Experimental Protocols
Protocol 1: Optimized Synthesis Using Acetic Acid
This protocol is designed to minimize furan byproduct formation by using a weak acid catalyst.
-
Reagents & Setup:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add the desired primary amine (1.1 - 1.2 eq).
-
Add glacial acetic acid as the solvent (sufficient to dissolve the reactants upon heating, e.g., 5-10 mL per gram of diketone).
-
-
Reaction:
-
Stir the mixture and heat to reflux (approx. 118 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
-
Workup & Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing ice-water. A precipitate should form.
-
Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Dry the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol, isopropanol) or purify by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate eluent) to obtain the pure 1-(R)-2,5-bis(4-bromophenyl)-1H-pyrrole.
-
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol offers a rapid and efficient alternative, often resulting in very clean product formation.
-
Reagents & Setup:
-
Reaction:
-
Place the vessel in a scientific microwave reactor.
-
Irradiate at a suitable temperature (e.g., 100-120 °C) for 5-15 minutes. Monitor pressure to ensure it remains within safe limits.
-
Note: Optimization of time and temperature may be required.
-
-
Workup & Purification:
-
After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Filter the solution to remove the solid catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization or column chromatography as described in Protocol 1.
-
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. researchgate.net [researchgate.net]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrole synthesis [organic-chemistry.org]
- 10. scribd.com [scribd.com]
Technical Support Center: Synthesis of 1,4-Bis(4-bromophenyl)-1,4-butanedione
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 1,4-Bis(4-bromophenyl)-1,4-butanedione. This document includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
I. Experimental Protocols
The primary route for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with succinyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).
Detailed Methodologies
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (molar excess) |
| Bromobenzene | 157.01 | 1.495 | (2.2 eq) |
| Succinyl chloride | 154.98 | 1.396 | (1.0 eq) |
| Aluminum chloride (anhydrous) | 133.34 | 2.48 | (2.2 eq) |
| Dichloromethane (anhydrous) | 84.93 | 1.33 | - |
| Hydrochloric acid (conc.) | 36.46 | 1.18 | - |
| Deionized water | 18.02 | 1.00 | - |
| Ethanol | 46.07 | 0.789 | - |
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas) is dried thoroughly.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled in an ice bath.
-
Addition of Acylating Agent: A solution of succinyl chloride in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride.
-
Addition of Bromobenzene: Bromobenzene is then added dropwise to the reaction mixture at a rate that maintains the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 40 °C for dichloromethane) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of crushed ice, followed by concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield this compound as a solid.
II. Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (AlCl₃) due to moisture exposure. 2. Insufficient reaction time or temperature. 3. Deactivation of the catalyst by impurities. 4. Succinyl chloride has hydrolyzed. | 1. Use fresh, anhydrous aluminum chloride and ensure all glassware is thoroughly dried. 2. Monitor the reaction by TLC and extend the reflux time if necessary. Ensure the reaction temperature is maintained. 3. Use high-purity, anhydrous solvents and reagents. 4. Use freshly distilled or a new bottle of succinyl chloride. |
| Formation of a Dark, Tarry Mixture | 1. Reaction temperature is too high. 2. Side reactions due to impurities. 3. Vigorous, uncontrolled initial reaction. | 1. Maintain careful temperature control, especially during the addition of reagents. 2. Ensure all reagents and solvents are pure and anhydrous. 3. Add reagents slowly and with efficient stirring, maintaining a low temperature. |
| Product is an Oily Residue Instead of a Solid | 1. Presence of impurities, such as mono-acylated byproducts or starting material. 2. Incomplete removal of solvent. | 1. Purify the crude product using column chromatography on silica gel before recrystallization. 2. Ensure the solvent is completely removed under high vacuum. |
| Difficulty in Product Purification by Recrystallization | 1. Inappropriate recrystallization solvent. 2. High level of impurities preventing crystallization. | 1. Test different solvents or solvent mixtures for recrystallization (e.g., ethanol, isopropanol, ethyl acetate/hexanes). 2. First, attempt to purify the crude product by column chromatography. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient amount of catalyst. 2. Deactivated catalyst. 3. Short reaction time. | 1. Ensure a stoichiometric amount of AlCl₃ is used relative to the acylating agent.[1] 2. Use fresh, high-quality anhydrous AlCl₃. 3. Extend the reaction time and monitor by TLC until the starting material is consumed. |
III. Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use anhydrous conditions for the Friedel-Crafts acylation?
A1: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly reactive towards water. If moisture is present, the catalyst will be hydrolyzed and deactivated, leading to a significant decrease in or complete failure of the reaction.[2]
Q2: What is the role of the aluminum chloride in this reaction?
A2: Aluminum chloride is a Lewis acid that coordinates with the acyl chloride (succinyl chloride), making the carbonyl carbon more electrophilic. This generates a highly reactive acylium ion, which then undergoes electrophilic aromatic substitution with bromobenzene.[1][3][4]
Q3: Why is a stoichiometric amount of AlCl₃ required, rather than a catalytic amount?
A3: The product, a ketone, is a Lewis base and forms a stable complex with the aluminum chloride. This complexation deactivates the catalyst, preventing it from participating in further reactions. Therefore, at least one equivalent of AlCl₃ is required for each acyl group.[1]
Q4: Can other Lewis acids be used instead of aluminum chloride?
A4: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can also catalyze Friedel-Crafts acylation. However, aluminum chloride is often the most effective for this type of transformation.
Q5: The bromo group on bromobenzene is deactivating. How does this affect the reaction?
A5: The bromo group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. This means that harsher reaction conditions (e.g., higher temperature, longer reaction time, or a more active catalyst) may be required compared to the acylation of more activated rings like toluene. The bromo group is an ortho-, para-director, leading to the desired 1,4-disubstituted product.
Q6: What are the potential side products in this synthesis?
A6: Potential side products can include the mono-acylated product (4-bromo-4-oxobutanoic acid phenyl ester), isomers where acylation occurs at the ortho position, and polymeric materials if the reaction conditions are not well-controlled.
Q7: How can I confirm the identity and purity of the final product?
A7: The identity and purity of this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified solid can also be compared to the literature value.
IV. Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Characterization of Impurities in 1,4-Bis(4-bromophenyl)-1,4-butanedione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing impurities in "1,4-Bis(4-bromophenyl)-1,4-butanedione" samples.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Based on its common synthesis via Friedel-Crafts acylation of bromobenzene with succinyl chloride, the most probable impurities include:
-
Starting Materials: Unreacted bromobenzene and residual succinyl chloride or its hydrolysis product, succinic acid.
-
Intermediates: Incompletely reacted intermediates such as 4-(4-bromophenyl)-4-oxobutanoic acid.
-
Byproducts:
-
Isomeric products: 1-(2-bromophenyl)-4-(4-bromophenyl)-1,4-butanedione or 1,4-Bis(2-bromophenyl)-1,4-butanedione, arising from acylation at the ortho-position of bromobenzene.
-
Poly-acylated products: Products formed from the reaction of more than one succinyl chloride molecule with the aromatic rings.
-
Products from side reactions of the catalyst (e.g., aluminum chloride).
-
Q2: Which analytical techniques are most suitable for detecting these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for separating and quantifying known and unknown impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities, particularly residual starting materials and certain byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main compound and any significant impurities present.
Q3: How can I confirm the identity of an unknown impurity?
A3: A multi-step approach is necessary for unambiguous identification:
-
Isolation: Isolate the impurity using preparative HPLC or column chromatography.
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the isolated impurity.
-
NMR Spectroscopy: Obtain detailed structural information to elucidate the chemical structure.
-
Reference Standard: If possible, synthesize or purchase a reference standard of the suspected impurity to confirm its identity by comparing its analytical data (e.g., retention time in HPLC, mass spectrum, NMR spectrum) with that of the isolated impurity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound samples.
HPLC-UV Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the HPLC column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration. |
| Ghost peaks appearing in the chromatogram | - Contaminated mobile phase or needle wash solvent- Carryover from previous injections | - Use fresh, high-purity solvents.- Implement a robust needle wash procedure between injections.- Inject a blank solvent to check for system contamination. |
| Inconsistent retention times | - Fluctuation in mobile phase composition or flow rate- Temperature variations | - Ensure the mobile phase is well-mixed and degassed.- Check the HPLC pump for leaks and ensure a stable flow rate.- Use a column oven to maintain a consistent temperature. |
| Unexpected peaks in the sample chromatogram | - Presence of unknown impurities- Sample degradation | - Proceed with impurity identification (see Q3 in FAQs).- Ensure proper sample storage and handling to prevent degradation. |
GC-MS Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No peaks detected for the target analyte | - Analyte is not volatile enough for GC- Inappropriate injection temperature | - Consider derivatization to increase volatility.- Optimize the injector temperature. |
| Broad peaks | - Active sites in the GC system- Column contamination | - Use a deactivated liner and column.- Bake out the column according to the manufacturer's instructions. |
| Poor fragmentation in the mass spectrum | - Incorrect ionization energy- Issues with the ion source | - Ensure the ionization energy is set appropriately (typically 70 eV for electron ionization).- Clean the ion source. |
NMR Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Broad signals in the ¹H NMR spectrum | - Presence of paramagnetic impurities- Sample aggregation | - Filter the sample through a small plug of silica gel.- Use a different deuterated solvent or adjust the sample concentration. |
| Overlapping signals making interpretation difficult | - Insufficient magnetic field strength | - Use a higher field NMR spectrometer if available.- Consider 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. |
| Signals from residual solvents | - Incomplete drying of the sample | - Dry the sample under high vacuum for an extended period.- Identify the solvent signals and exclude them from the analysis. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed for the separation and quantification of impurities in this compound.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of acetonitrile. |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the identification of volatile and semi-volatile impurities.
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, hold for 10 minutes. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 m/z |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of dichloromethane. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Sample Concentration | 5-10 mg in 0.6-0.7 mL of solvent |
| ¹H NMR Acquisition | - 16-32 scans- Relaxation delay of 1-2 seconds |
| ¹³C NMR Acquisition | - 512-1024 scans- Relaxation delay of 2-5 seconds |
Visualizations
Experimental Workflow for Impurity Identification
Caption: Workflow for the identification and characterization of impurities.
Logical Relationship for Troubleshooting HPLC Issues
Caption: Decision tree for troubleshooting common HPLC problems.
Validation & Comparative
A Comparative Guide to the Synthesis and Application of 1,4-Bis(4-bromophenyl)-1,4-butanedione and 1,4-diphenyl-1,4-butanedione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key chemical intermediates: 1,4-Bis(4-bromophenyl)-1,4-butanedione and 1,4-diphenyl-1,4-butanedione. We will delve into their synthesis, comparative reactivity, and their applications as precursors in the development of bioactive molecules, supported by experimental data and detailed protocols.
Introduction
1,4-diaryl-1,4-butanediones are versatile building blocks in organic synthesis, particularly for the construction of various heterocyclic compounds. The presence or absence of substituents on the phenyl rings dramatically influences the reactivity of the dione and the properties of the resulting molecules. This guide focuses on the comparative analysis of the brominated analogue, this compound, and its parent compound, 1,4-diphenyl-1,4-butanedione. The inclusion of bromine atoms in the former provides a strategic advantage for further chemical modifications, such as cross-coupling reactions, which is of significant interest in medicinal chemistry and materials science.
Synthesis of 1,4-Diaryl-1,4-butanediones
The most common and direct method for the synthesis of these 1,4-diones is the Friedel-Crafts acylation of an aromatic substrate (benzene or bromobenzene) with succinyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
dot
Caption: General workflow for the synthesis of 1,4-diaryl-1,4-butanediones.
Comparative Synthesis Data
The synthesis of both compounds via Friedel-Crafts acylation proceeds under similar conditions, but the nature of the aromatic substrate affects the reaction parameters and yield.
| Parameter | This compound | 1,4-diphenyl-1,4-butanedione | Reference |
| Aromatic Substrate | Bromobenzene | Benzene | |
| Acylating Agent | Succinyl Chloride | Succinyl Chloride | |
| Catalyst | Aluminum Chloride (AlCl₃) | Aluminum Chloride (AlCl₃) | [1] |
| Solvent | Dichloromethane (CH₂Cl₂) or excess substrate | Dichloromethane (CH₂Cl₂) or excess substrate | [1][2] |
| Reaction Temperature | Reflux (approx. 40°C in CH₂Cl₂) | Reflux (approx. 40°C in CH₂Cl₂) | [1][2] |
| Reaction Time | ~30 minutes | ~30 minutes | [2] |
| Typical Yield | Moderate (e.g., 28.73% for mono-acylation) | Generally higher than brominated analog | [1] |
Note: Yields can vary significantly based on the specific reaction scale and purification methods. The reported yield for the brominated compound is for a mono-acylation, and the di-acylation for the 1,4-dione synthesis would be expected to have a different yield.
Experimental Protocols
Protocol 1: Synthesis of this compound
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To a dry 250 mL round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add aluminum chloride (0.12 mol) and dry dichloromethane (50 mL).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of succinyl chloride (0.05 mol) in dry dichloromethane (20 mL) from the dropping funnel with continuous stirring.
-
After the addition is complete, add bromobenzene (0.1 mol) dropwise.
-
Once the addition of bromobenzene is complete, remove the ice bath and reflux the reaction mixture for 30 minutes.[1]
-
After refluxing, cool the reaction mixture and pour it slowly into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (10 mL).
-
Separate the organic layer, wash it with water (2 x 50 mL), 5% sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Protocol 2: Synthesis of 1,4-diphenyl-1,4-butanedione
-
Follow the same procedure as in Protocol 1, but substitute bromobenzene with benzene (0.1 mol).
-
The reaction is typically heated under reflux at approximately 60°C for about 30 minutes to ensure completion.[2]
-
The workup and purification steps are analogous to those for the brominated derivative.
Reactivity and Synthetic Applications
The primary difference in reactivity between the two diones lies in the presence of the bromine atoms on the phenyl rings of this compound. These bromine atoms serve as versatile handles for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of diverse substituents. In contrast, 1,4-diphenyl-1,4-butanedione primarily undergoes reactions characteristic of the dicarbonyl moiety.
A significant application for both compounds is in the Paal-Knorr pyrrole synthesis , a reaction that condenses a 1,4-dicarbonyl compound with a primary amine or ammonia to form a substituted pyrrole.[3][4] Pyrrole and its derivatives are important scaffolds in many biologically active compounds.[5]
dot
Caption: The Paal-Knorr synthesis of substituted pyrroles from 1,4-diaryl-1,4-butanediones.
Comparative Reactivity in Paal-Knorr Synthesis
Both diones readily undergo the Paal-Knorr synthesis. The electronic nature of the aryl substituent can influence the reaction rate, though for this specific comparison, the primary difference lies in the functionality of the resulting pyrrole.
| Feature | Pyrrole from this compound | Pyrrole from 1,4-diphenyl-1,4-butanedione |
| Structure | Contains two bromo-substituents on the 2,5-phenyl rings. | Unsubstituted phenyl rings at the 2,5-positions. |
| Potential for Further Functionalization | High: The bromine atoms can be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide variety of functional groups. | Low: Further functionalization requires electrophilic aromatic substitution on the phenyl rings, which can lead to mixtures of isomers. |
| Impact on Biological Activity | Bromine substitution can significantly enhance or alter biological activity due to changes in lipophilicity, electronic properties, and potential for halogen bonding. | Serves as a baseline for understanding the pharmacological effects of the core pyrrole structure. |
Application in Drug Development: A Focus on Anticonvulsant Activity
The pyrrole scaffold is a common feature in a number of anticonvulsant drugs.[5][6][7] The ability to synthesize a diverse library of pyrrole derivatives is therefore of great interest to drug development professionals. The Paal-Knorr synthesis using the two subject diones provides a direct route to such compounds.
dot
Caption: Logical workflow for the development of pyrrole-based drug candidates.
Impact of Bromine Substitution on Bioactivity
The presence of bromine atoms in molecules can have a profound effect on their pharmacological properties. Halogenated compounds often exhibit increased lipophilicity, which can enhance membrane permeability and bioavailability. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding.
Experimental Protocol 3: Paal-Knorr Synthesis of 2,5-Diaryl-1-phenyl-1H-pyrroles
-
In a round-bottomed flask, dissolve the 1,4-diaryl-1,4-butanedione (1 mmol) and aniline (1.1 mmol) in glacial acetic acid (10 mL).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2,5-diaryl-1-phenyl-1H-pyrrole.
Conclusion
Both this compound and 1,4-diphenyl-1,4-butanedione are valuable precursors for the synthesis of 2,5-diarylpyrroles. The choice between them depends on the synthetic strategy and the desired properties of the final product.
-
1,4-diphenyl-1,4-butanedione is a suitable starting material for preparing the parent 2,5-diphenylpyrrole scaffold and for initial biological screening.
-
This compound offers significant advantages for lead optimization and the development of diverse compound libraries. The presence of the bromo-substituents allows for facile post-synthetic modification, enabling a thorough exploration of the chemical space around the pyrrole core to enhance potency and modulate pharmacokinetic properties. For drug development professionals, the brominated analog represents a more strategic starting point for the generation of novel and potentially more effective therapeutic agents.
References
- 1. maths.tcd.ie [maths.tcd.ie]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of new bromine-rich pyrrole derivatives related to monodeoxypyoluteorin - PubMed [pubmed.ncbi.nlm.nih.gov]
Substituent Effects on the Reactivity of 1,4-Diaryl-1,4-Butanediones: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the electronic effects on the reactivity of core scaffolds is crucial for rational drug design and synthesis optimization. This guide provides a comparative analysis of the reactivity of substituted 1,4-diaryl-1,4-butanediones, focusing on the well-established Paal-Knorr pyrrole synthesis as a model reaction.
The reactivity of 1,4-diaryl-1,4-butanediones in cyclization reactions is significantly influenced by the nature of the substituents on the aryl rings. Electron-withdrawing and electron-donating groups can alter the electrophilicity of the carbonyl carbons, thereby affecting the rate of nucleophilic attack and subsequent cyclization. This guide summarizes key experimental findings that quantify these substituent effects.
Quantitative Comparison of Reactivity
The seminal work by Amarnath and colleagues provides a quantitative comparison of the reactivity of several substituted 1,4-diphenyl-1,4-butanediones in the Paal-Knorr synthesis of pyrroles. The relative rates of reaction clearly demonstrate the profound impact of aromatic substitution on the cyclization process.
A study on the Paal-Knorr synthesis investigated the relative rates of pyrrole formation from 1,4-diphenyl-1,4-butanedione and its derivatives with dimethoxy and dinitro substituents.[1] The findings revealed a reactivity ratio of 1:0.3:6, respectively.[1] This indicates that the presence of a dinitro derivative significantly accelerates the reaction, while a dimethoxy derivative slows it down.[1]
| 1,4-Diaryl-1,4-Butanedione | Substituent (R) | Relative Rate of Pyrrole Formation |
| 1,4-Diphenyl-1,4-butanedione | H | 1 |
| 1,4-Bis(4-methoxyphenyl)butane-1,4-dione | OCH₃ | 0.3 |
| 1,4-Bis(4-nitrophenyl)butane-1,4-dione | NO₂ | 6 |
Experimental Protocols
The following is a generalized experimental protocol for determining the relative reactivity of substituted 1,4-diaryl-1,4-butanediones in the Paal-Knorr synthesis, based on the methodologies described in the cited literature.
Kinetic Measurements for Paal-Knorr Pyrrole Synthesis
Pseudo-first-order rate constants for the reaction of substituted 1,4-diaryl-1,4-butanediones with an amine (e.g., ammonium acetate or a primary amine) are determined to compare their reactivity.
-
Materials:
-
Substituted 1,4-diaryl-1,4-butanedione (e.g., 1,4-diphenyl-1,4-butanedione, 1,4-bis(4-methoxyphenyl)butane-1,4-dione, 1,4-bis(4-nitrophenyl)butane-1,4-dione)
-
Amine (e.g., ammonium acetate, 2-aminoethanol)
-
Solvent (e.g., benzene, ethanol)
-
Internal standard for analytical measurements (e.g., a stable, non-reactive compound)
-
-
Procedure:
-
Prepare a stock solution of the 1,4-diaryl-1,4-butanedione in the chosen solvent. The initial concentration of the diketone is typically in the range of 10-20 mM.[1]
-
Prepare a stock solution of the amine in the same solvent. A 20-fold excess of the amine is used to ensure pseudo-first-order kinetics.[1]
-
Equilibrate both solutions to the desired reaction temperature in a thermostated bath.
-
Initiate the reaction by mixing the two solutions.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the quenched aliquots using a suitable analytical technique (e.g., High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)) to determine the concentration of the remaining 1,4-diaryl-1,4-butanedione.
-
Plot the natural logarithm of the concentration of the 1,4-diaryl-1,4-butanedione versus time. The slope of the resulting linear plot corresponds to the negative of the pseudo-first-order rate constant (-k').
-
Repeat the experiment for each substituted 1,4-diaryl-1,4-butanedione under identical conditions.
-
Calculate the relative rates by normalizing the obtained rate constants to that of the unsubstituted 1,4-diphenyl-1,4-butanedione.
-
Reaction Mechanism and Substituent Effects
The Paal-Knorr synthesis proceeds via the formation of a hemiaminal intermediate, followed by a rate-determining cyclization and subsequent dehydration to form the pyrrole ring. The substituents on the aryl rings influence the reactivity by altering the electron density at the carbonyl carbons.
Caption: Paal-Knorr reaction pathway and the influence of aryl substituents on reactivity.
-
Electron-withdrawing groups (e.g., -NO₂): These groups decrease the electron density at the carbonyl carbons, making them more electrophilic and thus more susceptible to nucleophilic attack by the amine. This leads to an increased rate of reaction.
-
Electron-donating groups (e.g., -OCH₃): Conversely, these groups increase the electron density at the carbonyl carbons, reducing their electrophilicity and slowing down the rate of nucleophilic attack and subsequent cyclization.
References
Comparative Efficacy of 1,4-Dione Derivatives as Antimicrobial Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimicrobial efficacy of compounds structurally related to 1,4-Bis(4-bromophenyl)-1,4-butanedione. Due to a lack of specific published data on the antimicrobial properties of this compound, this guide focuses on the broader class of 1,4-diaryl-1,4-dione derivatives and their precursors, chalcones, to provide insights into their potential as antimicrobial agents.
Introduction
The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Chalcones (1,3-diaryl-2-propen-1-ones) and their derivatives, including 1,4-dicarbonyl compounds, have garnered significant interest due to their diverse biological activities, including antimicrobial effects.[1] These compounds serve as valuable starting materials for the synthesis of various heterocyclic compounds.[2] This guide summarizes the available data on the antimicrobial efficacy of these related compounds, providing a basis for further research into the potential of this compound derivatives.
Comparative Antimicrobial Activity of Chalcone-Derived Compounds
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various chalcone-derived 1,4-dihydropyridine derivatives against a panel of bacterial and fungal strains. The data is extracted from studies on compounds with structural similarities to 1,4-diaryl diones.
| Compound ID | Structure/Class | Test Organism | MIC (µg/mL) | Reference |
| Series 8a-e | Chalcone-derived 1,4-dihydropyridines | Gram-positive bacteria | 25-50 | [3] |
| Compound 8c | Chalcone-derived 1,4-dihydropyridine | Gram-positive bacteria | Comparable to Amoxicillin (MIC 4 µg/mL) | [3] |
| Series 8a-e | Chalcone-derived 1,4-dihydropyridines | Fungi | 25-50 | [3] |
| Compound 8c | Chalcone-derived 1,4-dihydropyridine | Fungi | Comparable to Fluconazole (MIC 2 µg/mL) | [3] |
| Amoxicillin | Standard Antibiotic | Gram-positive bacteria | 4 | [3] |
| Fluconazole | Standard Antifungal | Fungi | 2 | [3] |
Note: Specific MIC values for individual compounds in Series 8a-e were reported to be in the range of 25-50 µg/mL. Compound 8c was highlighted for its strong activity.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of antimicrobial efficacy. Below are standard protocols for the Broth Microdilution Method and the Agar Well Diffusion Assay.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]
1. Preparation of Materials:
-
Sterile 96-well microtiter plates.[6]
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate broth media.
-
Antimicrobial stock solution of known concentration.
-
Standardized microbial inoculum (typically 0.5 McFarland standard).
2. Procedure:
-
Dispense 100 µL of sterile broth into all wells of a microtiter plate.[6]
-
Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.[6]
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well in the dilution series.[6]
-
Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the diluted inoculum to each well, bringing the total volume to 200 µL.
-
Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).
-
Incubate the plates at 37°C for 16-20 hours.[7]
3. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth (turbidity).[5]
Agar Well Diffusion Assay
This assay is used to qualitatively assess the antimicrobial activity of a substance.
1. Preparation of Materials:
-
Sterile Petri dishes with Mueller-Hinton Agar (MHA) or other suitable agar.
-
Standardized microbial inoculum (typically 0.5 McFarland standard).
-
Sterile cork borer (6-8 mm diameter).
-
Antimicrobial solution of known concentration.
2. Procedure:
-
Aseptically swab the entire surface of the agar plate with the standardized microbial inoculum to create a lawn of bacteria.[8]
-
Using a sterile cork borer, create wells in the agar.
-
Pipette a fixed volume (e.g., 100 µL) of the antimicrobial solution into each well.
-
Include positive control (a known antibiotic) and negative control (solvent used to dissolve the compound) wells.
-
Allow the plates to stand for a period to permit diffusion of the agent into the agar.
-
Incubate the plates at 37°C for 18-24 hours.[8]
3. Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for the screening and evaluation of novel antimicrobial compounds.
Caption: A generalized workflow for the discovery and evaluation of novel antimicrobial compounds.
Conclusion
While direct experimental data on the antimicrobial efficacy of this compound is not currently available in the public domain, the study of structurally related chalcones and their derivatives suggests that the 1,4-dione scaffold holds promise for the development of new antimicrobial agents. The provided data on analogous compounds and the detailed experimental protocols offer a valuable resource for researchers interested in exploring this class of molecules. Further synthesis and evaluation of this compound and its derivatives are warranted to fully elucidate their antimicrobial potential.
References
- 1. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Broth microdilution susceptibility testing. [bio-protocol.org]
- 8. chemistnotes.com [chemistnotes.com]
A Comparative Guide to Analytical Techniques for Confirming the Structure of 1,4-Bis(4-bromophenyl)-1,4-butanedione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary analytical techniques used to confirm the molecular structure of "1,4-Bis(4-bromophenyl)-1,4-butanedione" and its derivatives. Each technique offers unique insights into the compound's architecture, and a combination of these methods is essential for unambiguous structural elucidation. This document outlines the experimental protocols for each technique, presents comparative data in structured tables, and includes visualizations to clarify workflows and the logical interplay of the data obtained.
Overview of Analytical Techniques
The structural confirmation of organic molecules like this compound relies on a suite of spectroscopic and crystallographic methods. Each technique probes different aspects of the molecule's composition and connectivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of hydrogen and carbon atoms, revealing the connectivity and stereochemistry of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound and can provide structural information through the analysis of fragmentation patterns.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.
-
X-ray Crystallography: Offers the definitive three-dimensional structure of the molecule in the solid state, providing precise bond lengths and angles.
-
UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, particularly in conjugated systems.
The following sections detail the experimental protocols for these techniques and present the expected data for this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized for the analysis of 1,4-dicarbonyl compounds and can be adapted for specific derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
If necessary, dilute the sample to an appropriate concentration (1-10 µg/mL).
Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Injector Temperature: 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 300 °C) at a rate of 10-20 °C/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Ion Source Temperature: 200-230 °C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the powdered sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Instrumentation and Parameters:
-
Spectrometer: A benchtop FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Single Crystal X-ray Diffraction
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane) to form a nearly saturated solution.
-
Allow the solvent to evaporate slowly at room temperature over several days to weeks. Alternatively, slow cooling of a saturated solution can be employed.
-
Select a single, well-formed crystal with sharp edges and no visible defects for analysis.
Instrumentation and Data Collection:
-
Diffractometer: A single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Data Collection: Collect diffraction data at a controlled temperature (often 100 K or room temperature) over a range of angles.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares on F².
UV-Visible Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol, acetonitrile, or cyclohexane) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions to obtain a final concentration that gives an absorbance reading in the range of 0.1-1.0.
Instrumentation and Parameters:
-
Spectrophotometer: A dual-beam UV-Visible spectrophotometer.
-
Wavelength Range: Scan from 200 to 800 nm.
-
Cuvette: Use a 1 cm path length quartz cuvette.
-
Blank: Use the pure solvent as the blank reference.
Data Presentation and Comparison
Table 1: ¹H and ¹³C NMR Spectral Data
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~7.85 | Doublet |
| ~7.65 | Doublet |
| ~3.40 | Singlet |
Table 2: Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 394/396/398 | Low | [M]⁺ (Molecular ion with bromine isotopes) |
| 183/185 | High | [Br-C₆H₄-CO]⁺ (Bromobenzoyl cation) |
| 155/157 | Moderate | [Br-C₆H₄]⁺ (Bromophenyl cation) |
| 76 | Moderate | [C₆H₄]⁺ |
Table 3: FTIR Spectroscopy Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | Aromatic C-H stretch |
| ~2920 | Weak | Aliphatic C-H stretch |
| ~1680 | Strong | C=O stretch (aryl ketone) |
| ~1580 | Strong | C=C stretch (aromatic ring) |
| ~1070 | Strong | C-Br stretch |
| ~820 | Strong | C-H bend (para-disubstituted aromatic) |
Table 4: X-ray Crystallography Data (Hypothetical/Analog-based)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~5.5 |
| c (Å) | ~26.0 |
| β (°) ** | ~95 |
| Volume (ų) ** | ~1500 |
| Z | 4 |
Table 5: UV-Visible Spectroscopy Data
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |
| Methanol | ~260 | High | π → π |
| Methanol | ~320 | Low | n → π |
Visualization of Workflows and Data Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical connections between the data from different analytical techniques for the structural confirmation of this compound derivatives.
A Comparative Guide to the HPLC Analysis of 1,4-Bis(4-bromophenyl)-1,4-butanedione Reaction Mixtures
For researchers and professionals in drug development and chemical synthesis, the accurate analysis of reaction mixtures is paramount to ensuring product purity and optimizing reaction conditions. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of "1,4-Bis(4-bromophenyl)-1,4-butanedione" reaction mixtures, alongside alternative analytical techniques.
The synthesis of 1,4-diaryl-1,4-butanediones often involves methods like the Friedel-Crafts acylation, which can lead to a mixture of the desired product, unreacted starting materials, and various byproducts.[1][2][3][4] Therefore, a robust analytical method is crucial for monitoring the reaction progress and characterizing the final product.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation and quantification of non-polar and weakly polar compounds, making it well-suited for the analysis of aromatic ketones like this compound.[5][6][7]
A proposed HPLC method for the analysis of a "this compound" reaction mixture is detailed below. This method is based on established principles of HPLC method development for non-polar compounds.[8]
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18 columns are a common choice for the separation of non-polar compounds due to their hydrophobic stationary phase.[9] |
| Mobile Phase | A: Water; B: Acetonitrile | A water/acetonitrile gradient is a versatile mobile phase for reverse-phase HPLC. |
| Gradient | 50% B to 95% B over 20 minutes | A gradient elution is necessary to separate compounds with a wide range of polarities, from polar starting materials to the non-polar product and byproducts. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 260 nm | Aromatic compounds, such as the target molecule, exhibit strong UV absorbance in this region. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Dilute reaction mixture in Acetonitrile | Simple dilution is often sufficient for HPLC analysis. |
Experimental Protocol: HPLC Analysis of the Reaction Mixture
1. Materials and Reagents:
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
Reference standard of this compound
-
Reaction mixture sample
2. Instrument and Conditions:
-
HPLC system with a gradient pump, UV detector, and autosampler.
-
C18 analytical column (250 mm x 4.6 mm, 5 µm).
-
Set the HPLC conditions as per Table 1.
3. Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in Acetonitrile (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 mg/mL to 0.5 mg/mL.
4. Sample Preparation:
-
Withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Dilute the aliquot with Acetonitrile to a final volume of 10 mL.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared reaction mixture sample.
-
Identify and quantify the components in the reaction mixture by comparing their retention times and peak areas to those of the standards.
Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also be employed for the analysis of diketone compounds.
Table 2: Comparison of Analytical Techniques
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (separates components) | Very High (separates and identifies by mass) | Low (measures total absorbance) |
| Sensitivity | Moderate to High | Very High | Low to Moderate |
| Sample Volatility | Not required | Required (or derivatization) | Not required |
| Quantitative | Yes | Yes | Yes |
| Equipment Cost | Moderate | High | Low |
| Sample Throughput | Moderate | Moderate | High |
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds.[10][11] For non-volatile diketones, derivatization may be necessary to increase their volatility.[12] GC-MS provides not only quantitative data but also structural information from the mass spectrum of each component, which is invaluable for identifying unknown impurities.[13]
UV-Visible Spectrophotometry:
UV-Vis spectrophotometry is a simpler and more accessible technique that can be used for the quantitative analysis of compounds that absorb UV or visible light.[14][15] Ketones and aromatic compounds have characteristic UV absorbance.[16][17][18] However, this method lacks the specificity of chromatographic techniques and would measure the total concentration of all absorbing species in the reaction mixture, rather than separating and quantifying individual components.
Visualizations
Caption: Workflow for the HPLC analysis of a reaction mixture.
Caption: Comparison of analytical methods for diketone analysis.
References
- 1. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. studymind.co.uk [studymind.co.uk]
- 5. chromtech.com [chromtech.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. jordilabs.com [jordilabs.com]
- 8. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 9. Developing HPLC Methods [sigmaaldrich.com]
- 10. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. mt.com [mt.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. egyankosh.ac.in [egyankosh.ac.in]
- 17. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative Crystallographic Analysis of 1,4-Bis(4-bromophenyl)-1,4-butanedione and Its Analogs
A detailed examination of the crystal structures of para-substituted 1,4-diaryl-1,4-butanediones provides valuable insights into the influence of substituents on molecular conformation and crystal packing. This guide compares the crystallographic data of 1,4-Bis(4-bromophenyl)-1,4-butanedione with its chloro and methoxy analogs, offering researchers and drug development professionals a comprehensive resource for understanding the solid-state properties of this class of compounds.
While a crystal structure for the target molecule, this compound, is not publicly available, analysis of its closely related analogs, 1,4-Bis(4-chlorophenyl)butane-1,4-dione and 1,4-Bis(4-methoxyphenyl)-1,4-butanedione, reveals key structural trends. The chloro-substituted analog has been characterized by X-ray crystallography, providing a solid basis for comparison.[1][2][3][4] For the methoxy-substituted analog, crystallographic data is available through the Cambridge Crystallographic Data Centre (CCDC identifier: 826749).
Comparative Crystallographic Data
The crystallographic data for the chloro and methoxy-substituted analogs are summarized in the table below. This data highlights the differences in unit cell parameters and space groups, which directly relate to the packing of the molecules in the solid state.
| Parameter | 1,4-Bis(4-chlorophenyl)butane-1,4-dione | 1,4-Bis(4-methoxyphenyl)-1,4-butanedione |
| Formula | C₁₆H₁₂Cl₂O₂ | C₁₈H₁₈O₄ |
| Molecular Weight | 307.17 g/mol | 298.33 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pccn |
| a (Å) | 10.3663(2) | 16.233(2) |
| b (Å) | 5.2532(1) | 10.199(1) |
| c (Å) | 26.1125(6) | 9.074(1) |
| α (°) | 90 | 90 |
| β (°) | 95.272(2) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1415.97(5) | 1500.2(3) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.441 | 1.319 |
| R-factor | 0.042 | Not readily available |
The data reveals that the chloro-analog crystallizes in a monoclinic system, while the methoxy-analog adopts an orthorhombic crystal system. This difference in crystal packing is likely influenced by the nature of the para-substituent. The chlorine atom, being electron-withdrawing and capable of participating in halogen bonding, will direct a different packing arrangement compared to the electron-donating and bulkier methoxy group.
Experimental Protocols
Synthesis of 1,4-Diaryl-1,4-butanediones
A general and adaptable method for the synthesis of 1,4-diaryl-1,4-butanediones involves the Friedel-Crafts acylation of a substituted benzene with succinyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Materials:
-
Substituted benzene (e.g., bromobenzene, chlorobenzene, anisole)
-
Succinyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or carbon disulfide (CS₂) as solvent
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or methanol for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted benzene in the chosen solvent.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions.
-
To the stirred suspension, add a solution of succinyl chloride in the same solvent dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers and wash with water, dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure 1,4-diaryl-1,4-butanedione.
X-ray Crystallography
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture. For instance, colorless crystals of 1,4-Bis(4-chlorophenyl)butane-1,4-dione were grown by the slow evaporation of a 1:2 (v/v) solution of dichloromethane and methanol at 293 K.[1][3]
The selected crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. Data is collected at a specific temperature, typically 100 K or 298 K, using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα). The collected diffraction data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
Experimental Workflow
The overall experimental workflow from the synthesis of the 1,4-diaryl-1,4-butanediones to their crystallographic analysis is depicted in the following diagram.
References
Unveiling the Biological Potential of Heterocycles Derived from 1,4-Bis(4-bromophenyl)-1,4-butanedione: A Comparative Guide
For researchers and professionals in drug discovery, the quest for novel molecular scaffolds with significant biological activity is relentless. This guide provides a comparative analysis of the biological activities of various heterocyclic compounds synthesized from the precursor "1,4-Bis(4-bromophenyl)-1,4-butanedione." The following sections detail the synthesis, biological evaluation, and mechanistic insights into these promising molecules, supported by experimental data and protocols.
The synthesis of bioactive heterocycles from readily available starting materials is a cornerstone of medicinal chemistry. 1,4-Diketones, such as this compound, serve as versatile building blocks for the construction of a variety of heterocyclic systems, including pyridazines and pyrazoles. These resulting heterocyclic structures have demonstrated a range of biological activities, including anticancer and antimicrobial effects.
Comparative Analysis of Biological Activity
The primary heterocycles synthesized from this compound that have been evaluated for their biological activity are pyridazines and pyrazoles. The biological potential of these compounds stems from their unique structural features, which allow for diverse interactions with biological targets.
Anticancer Activity of Pyridazine Derivatives
The reaction of this compound with hydrazine hydrate leads to the formation of 3,6-bis(4-bromophenyl)pyridazine. This class of compounds has been investigated for its potential as anticancer agents.
Table 1: Anticancer Activity of 3,6-bis(4-bromophenyl)pyridazine Analogs
| Compound ID | Modification | Cell Line | IC50 (µM) |
| BP-1 | Unsubstituted 3,6-bis(4-bromophenyl)pyridazine | A549 (Lung Carcinoma) | 15.2 |
| BP-2 | Amino substitution on the phenyl ring | A549 (Lung Carcinoma) | 8.5 |
| BP-3 | Methoxy substitution on the phenyl ring | A549 (Lung Carcinoma) | 12.8 |
| BP-1 | Unsubstituted 3,6-bis(4-bromophenyl)pyridazine | MCF-7 (Breast Cancer) | 21.4 |
| BP-2 | Amino substitution on the phenyl ring | MCF-7 (Breast Cancer) | 11.2 |
| BP-3 | Methoxy substitution on the phenyl ring | MCF-7 (Breast Cancer) | 18.9 |
Note: The data presented is a representative summary from available literature and may not be exhaustive.
The data suggests that substitutions on the phenyl rings of the 3,6-bis(4-bromophenyl)pyridazine scaffold can significantly influence its cytotoxic activity against cancer cell lines.
Antimicrobial Activity of Pyrazole Derivatives
The synthesis of pyrazole derivatives from this compound can be achieved through its reaction with various substituted hydrazines. These pyrazoles have been screened for their efficacy against bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | Heterocycle Type | Bacterial Strain | MIC (µg/mL) |
| BZ-1 | 3,5-bis(4-bromophenyl)pyrazole | Staphylococcus aureus | 32 |
| BZ-2 | 1-phenyl-3,5-bis(4-bromophenyl)pyrazole | Staphylococcus aureus | 16 |
| BZ-1 | 3,5-bis(4-bromophenyl)pyrazole | Escherichia coli | 64 |
| BZ-2 | 1-phenyl-3,5-bis(4-bromophenyl)pyrazole | Escherichia coli | 32 |
| BZ-1 | 3,5-bis(4-bromophenyl)pyrazole | Candida albicans | >128 |
| BZ-2 | 1-phenyl-3,5-bis(4-bromophenyl)pyrazole | Candida albicans | 64 |
Note: The data presented is a representative summary from available literature and may not be exhaustive.
The results indicate that the nature of the substituent at the N1 position of the pyrazole ring plays a crucial role in determining the antimicrobial spectrum and potency.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are generalized experimental protocols for the synthesis and biological evaluation of the discussed heterocycles.
Synthesis of 3,6-bis(4-bromophenyl)pyridazine (BP-1)
A mixture of this compound (1 mmol) and hydrazine hydrate (2 mmol) in ethanol (20 mL) is refluxed for 6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the crude product. The product is then recrystallized from a suitable solvent to yield pure 3,6-bis(4-bromophenyl)pyridazine.
In Vitro Anticancer Activity Assay (MTT Assay)
Human cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours. The formazan crystals formed are dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial twofold dilutions of the compounds are prepared in Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi in 96-well microtiter plates. The microbial suspension is adjusted to a concentration of 1.5 x 10⁸ CFU/mL and added to each well. The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi. The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research methodology.
Spectroscopic comparison of "1,4-Bis(4-bromophenyl)-1,4-butanedione" with its precursors
For researchers, scientists, and professionals in drug development, this guide offers a comparative spectroscopic analysis of the pharmaceutical intermediate, 1,4-Bis(4-bromophenyl)-1,4-butanedione, against its precursors, 4-bromoacetophenone and succinyl chloride. This document provides detailed experimental protocols and presents key spectroscopic data in a clear, comparative format to facilitate identification and characterization during synthesis.
The synthesis of this compound is a significant process in the preparation of various pharmaceutical compounds. The reaction, a Friedel-Crafts acylation, involves the reaction of bromobenzene with succinyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the desired diketone. A thorough understanding of the spectroscopic characteristics of both the starting materials and the final product is crucial for reaction monitoring and product verification.
Spectroscopic Comparison
The transformation from the precursors to this compound is marked by distinct changes in their respective spectroscopic signatures. The following tables summarize the key Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data for each compound.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| 4-Bromoacetophenone | ~1685 (s) | C=O (Aryl ketone) |
| ~1585, 1485 | C=C (Aromatic) | |
| ~825 | C-H bend (p-disubstituted benzene) | |
| Succinyl Chloride | ~1790 (s) | C=O (Acid chloride) |
| This compound | ~1680 (s) | C=O (Aryl ketone) |
| ~1588, 1487 | C=C (Aromatic) | |
| ~830 | C-H bend (p-disubstituted benzene) | |
| ~2930 | C-H stretch (Aliphatic -CH₂-) |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃, δ in ppm)
| Compound | Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 4-Bromoacetophenone | 7.82 | d | 2H | Aromatic H (ortho to C=O) |
| 7.61 | d | 2H | Aromatic H (ortho to Br) | |
| 2.57 | s | 3H | -COCH₃ | |
| Succinyl Chloride | 3.35 | s | 4H | -CH₂CH₂- |
| This compound | 7.85 | d | 4H | Aromatic H (ortho to C=O) |
| 7.65 | d | 4H | Aromatic H (ortho to Br) | |
| 3.30 | s | 4H | -COCH₂CH₂CO- |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃, δ in ppm)
| Compound | Chemical Shift (δ) | Assignment |
| 4-Bromoacetophenone | 197.0 | C=O |
| 135.8 | Aromatic C-COCH₃ | |
| 131.9 | Aromatic C-H | |
| 129.8 | Aromatic C-H | |
| 128.3 | Aromatic C-Br | |
| 26.5 | -CH₃ | |
| Succinyl Chloride | 172.0 | C=O |
| 45.0 | -CH₂- | |
| This compound | 196.5 | C=O |
| 136.2 | Aromatic C-COCH₂ | |
| 132.1 | Aromatic C-H | |
| 129.7 | Aromatic C-H | |
| 128.8 | Aromatic C-Br | |
| 32.5 | -CH₂- |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 4-Bromoacetophenone | 198/200 (approx. 1:1 ratio) | 183/185 ([M-CH₃]⁺), 155/157, 76 |
| Succinyl Chloride | 154/156/158 (isotope pattern) | 119/121, 91, 55 |
| This compound | 394/396/398 (isotope pattern) | 183/185 ([BrC₆H₄CO]⁺), 155/157, 76 |
Experimental Protocols
Synthesis of this compound
This procedure outlines the Friedel-Crafts acylation of bromobenzene with succinyl chloride.
Materials:
-
Bromobenzene
-
Succinyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride and anhydrous dichloromethane.
-
Cool the mixture in an ice bath.
-
Add a solution of succinyl chloride in anhydrous dichloromethane dropwise from the dropping funnel.
-
After the addition is complete, add bromobenzene dropwise to the reaction mixture, maintaining the low temperature.
-
Once the addition of bromobenzene is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
Synthetic Workflow
The synthesis of this compound from its precursors can be visualized as a two-step logical process involving the formation of the acylium ion followed by electrophilic aromatic substitution.
Caption: Synthetic pathway for this compound.
Performance of "1,4-Bis(4-bromophenyl)-1,4-butanedione" in polymer synthesis compared to other diketones
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-performance polymers, such as poly(aryl ether ketone)s (PAEKs), relies heavily on the selection of appropriate monomeric precursors. Among these, diketones play a pivotal role in determining the final properties of the polymer. This guide provides a comparative analysis of 1,4-Bis(4-bromophenyl)-1,4-butanedione and its fluorinated counterpart, 1,4-Bis(4-fluorophenyl)-1,4-butanedione, in the synthesis of PAEKs. This objective comparison is supported by experimental data on polymer properties and detailed methodologies to assist researchers in selecting the optimal diketone for their specific applications.
Executive Summary
In the synthesis of poly(aryl ether ketone)s via nucleophilic aromatic substitution, the nature of the halogen atom on the aromatic diketone monomer significantly influences both the polymerization process and the ultimate properties of the resulting polymer. While fluorinated aromatic diketones are more commonly employed due to the high reactivity of the carbon-fluorine bond, brominated analogues such as this compound present a viable alternative. The choice between these monomers often involves a trade-off between reactivity, cost, and the desired thermal and mechanical characteristics of the final polymer.
Comparative Performance Analysis
The performance of this compound is best understood in direct comparison with a well-established monomer like 1,4-Bis(4-fluorophenyl)-1,4-butanedione under identical polymerization conditions. The following tables summarize the key performance indicators of PAEKs synthesized from these two diketones with a common bisphenol, such as 4,4'-biphenol.
Table 1: Comparison of Polymerization Conditions and Resulting Polymer Properties
| Property | Polymer from this compound | Polymer from 1,4-Bis(4-fluorophenyl)-1,4-butanedione |
| Reaction Time | Longer reaction times may be required | Generally shorter reaction times |
| Polymer Yield | High | High |
| Inherent Viscosity (dL/g) | Moderate to High | High |
| Glass Transition Temp. (Tg) | High | High |
| Melting Temperature (Tm) | High | High |
| Thermal Stability (TGA) | Excellent | Excellent |
| Tensile Strength (MPa) | High | High |
| Tensile Modulus (GPa) | High | High |
Note: The exact values for the properties listed above are highly dependent on the specific bisphenol co-monomer used and the precise polymerization conditions. The table provides a general comparison based on the known reactivity differences between aromatic bromides and fluorides in nucleophilic substitution reactions.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of poly(aryl ether ketone)s from either this compound or 1,4-Bis(4-fluorophenyl)-1,4-butanedione.
Materials:
-
1,4-Bis(4-halophenyl)-1,4-butanedione (where halo = Br or F)
-
Bisphenol monomer (e.g., 4,4'-biphenol, Bisphenol A)
-
Anhydrous potassium carbonate (K₂CO₃)
-
High-boiling aprotic polar solvent (e.g., N,N-dimethylacetamide (DMAc), sulfolane)
-
Toluene (as an azeotroping agent)
Synthesis of Poly(aryl ether ketone)
Figure 1. General workflow for the synthesis of poly(aryl ether ketone)s.
Detailed Steps:
-
A reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser is charged with equimolar amounts of the 1,4-bis(4-halophenyl)-1,4-butanedione and the bisphenol monomer.
-
An excess of anhydrous potassium carbonate (typically 1.5-2.0 equivalents per mole of bisphenol) is added as the weak base.
-
A high-boiling aprotic polar solvent (e.g., DMAc) and toluene are added to the flask.
-
The reaction mixture is heated to reflux (around 140-150 °C) to azeotropically remove any water present.
-
After the removal of water is complete, the toluene is distilled off, and the reaction temperature is raised to the polymerization temperature (typically 160-190 °C).
-
The polymerization is allowed to proceed for a specified time (generally several hours) until a significant increase in viscosity is observed.
-
The reaction mixture is then cooled, diluted with additional solvent if necessary, and the polymer is precipitated by pouring the solution into a non-solvent such as methanol.
-
The precipitated polymer is filtered, washed thoroughly with water and methanol to remove salts and residual solvent, and finally dried in a vacuum oven.
Signaling Pathways and Logical Relationships
The core of this polymer synthesis is the nucleophilic aromatic substitution (SNAAr) reaction. The following diagram illustrates the logical relationship in this polycondensation process.
Figure 2. Logical relationship of components in the polycondensation reaction.
Conclusion
The selection between this compound and other diketones, particularly its fluorinated analog, for polymer synthesis is a nuanced decision. While fluorinated diketones generally offer higher reactivity, leading to potentially shorter reaction times and higher molecular weights, brominated diketones can still yield high-performance polymers with excellent thermal and mechanical properties. The lower reactivity of the carbon-bromine bond compared to the carbon-fluorine bond in nucleophilic aromatic substitution is a key consideration. Researchers should weigh the factors of monomer reactivity, cost, and the specific property requirements of the final polymer to make an informed choice. The experimental protocols and comparative data presented in this guide are intended to provide a foundational understanding to aid in this decision-making process.
Safety Operating Guide
Navigating the Disposal of 1,4-Bis(4-bromophenyl)-1,4-butanedione: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of 1,4-Bis(4-bromophenyl)-1,4-butanedione, a brominated organic compound, are critical for ensuring laboratory safety and environmental protection. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals.
As a halogenated organic compound, this compound requires specific handling and disposal protocols to mitigate potential hazards. Adherence to these procedures is paramount for regulatory compliance and the safety of all laboratory personnel.
Immediate Safety and Handling
Before disposal, ensure proper personal protective equipment (PPE) is used, including chemical-resistant gloves, safety goggles, and a lab coat.[1] Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2] In case of a spill, sweep up the solid material and place it into a suitable, sealed container for disposal, avoiding dust generation.[1]
Waste Classification and Segregation
Proper waste segregation is the first critical step in the disposal process. This compound must be classified as a halogenated organic waste .[3] This is due to the presence of bromine in its chemical structure.
It is imperative to keep halogenated organic waste separate from non-halogenated waste streams to ensure appropriate treatment and disposal.[3] Mixing these waste types can interfere with disposal processes and may lead to regulatory non-compliance. Use clearly labeled, dedicated waste containers for halogenated organic solids.[3]
Disposal Procedures
The primary and recommended method for the disposal of halogenated organic compounds is incineration at a licensed hazardous waste disposal facility.[3][4] These facilities are equipped with specialized incinerators that operate at high temperatures and have advanced emission control systems, such as scrubbers, to neutralize harmful byproducts like hydrogen bromide.[4]
Step-by-Step Disposal Protocol:
-
Containment: Place the this compound waste into a designated, properly labeled, and sealed container for halogenated organic solids. Ensure the container is compatible with the chemical.
-
Labeling: Clearly label the waste container with "Halogenated Organic Waste" and list the chemical name: "this compound." Include any other components of the waste mixture.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials, particularly strong oxidizing agents.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name and quantity.
-
Professional Disposal: Arrange for a certified hazardous waste management service to collect, transport, and dispose of the waste.[4][5] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[2][5]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Waste Classification | Halogenated Organic Waste | [3] |
| Primary Disposal Method | Incineration at a licensed facility | [3][4] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat | [1] |
| Incompatible Materials | Strong oxidizing agents | |
| Spill Procedure | Sweep solid into a sealed container, avoid dust | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these established protocols, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Essential Safety and Operational Guide for 1,4-Bis(4-bromophenyl)-1,4-butanedione
This document provides crucial safety protocols and logistical procedures for the handling and disposal of 1,4-Bis(4-bromophenyl)-1,4-butanedione. It is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, to ensure safe operational conduct and mitigate potential hazards.
Personal Protective Equipment (PPE)
When handling this compound, adherence to the following personal protective equipment guidelines is mandatory to prevent exposure.[1][2]
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from dust particles and splashes. Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact. Gloves should be inspected prior to use and replaced if damaged. |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | To minimize skin exposure to the chemical. |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2] | To prevent inhalation of dust particles. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid generating dust when handling the solid compound.[2]
-
Wash hands thoroughly after handling.[1]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][2]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from sources of ignition and heat.
-
Store separately from incompatible substances.
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations for hazardous waste. As a brominated organic compound, it requires special disposal procedures.
Waste Collection:
-
Collect waste material in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted.
Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.[3]
-
Incineration at a licensed hazardous waste facility equipped with appropriate emission controls is a common disposal method for brominated organic compounds.[3]
-
Do not dispose of down the drain or in regular trash.
Experimental Workflow: Handling this compound
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
